Product packaging for 5(4H)-Thiazolethione(Cat. No.:CAS No. 106986-37-2)

5(4H)-Thiazolethione

Cat. No.: B018645
CAS No.: 106986-37-2
M. Wt: 117.2 g/mol
InChI Key: HCIWYOYBZDMBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5(4H)-Thiazolethione is a high-purity heterocyclic organosulfur compound of significant interest in chemical research and development. Its core structure, featuring a thiazole ring with a thione functional group, makes it a valuable precursor and intermediate in organic synthesis, particularly for constructing more complex sulfur- and nitrogen-containing heterocycles. Researchers utilize this compound in the development of novel ligands for coordination chemistry and catalysis, as well as a building block in medicinal chemistry for creating compound libraries. It is also investigated for its potential applications in material science. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NS2 B018645 5(4H)-Thiazolethione CAS No. 106986-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1,3-thiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NS2/c5-3-1-4-2-6-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIWYOYBZDMBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)SC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601206
Record name 1,3-Thiazole-5(4H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106986-37-2
Record name 1,3-Thiazole-5(4H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1,3-thiazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5(4H)-thiazolethione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5(4H)-thiazolethione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a viable synthetic protocol, summarizes key quantitative data, and presents a thorough characterization profile, including spectroscopic and physical properties. The information is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities.

Synthesis of this compound

The synthesis of this compound, which exists in tautomeric equilibrium with thiazole-2(3H)-thione and 2-mercaptothiazole, can be achieved through the reaction of an α-haloaldehyde equivalent with a salt of dithiocarbamic acid. A common and effective method involves the reaction of bromoacetaldehyde diethyl acetal with ammonium dithiocarbamate, followed by acidic workup to facilitate cyclization and deprotection.

Experimental Protocol

Materials:

  • Bromoacetaldehyde diethyl acetal

  • Ammonium dithiocarbamate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium dithiocarbamate (1.0 equivalent) in ethanol.

  • Addition of Electrophile: To the stirred solution, add bromoacetaldehyde diethyl acetal (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Cyclization: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add a 1 M aqueous solution of hydrochloric acid and stir vigorously for 1-2 hours to facilitate the hydrolysis of the acetal and subsequent cyclization.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Workflow

SynthesisWorkflow AmmoniumDithiocarbamate Ammonium Dithiocarbamate ReactionMixture Reaction Mixture AmmoniumDithiocarbamate->ReactionMixture Bromoacetaldehyde Bromoacetaldehyde Diethyl Acetal Bromoacetaldehyde->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture Reflux Reflux (4-6 h) ReactionMixture->Reflux AcidWorkup Acidic Workup (1M HCl) Reflux->AcidWorkup Extraction Extraction (Diethyl Ether) AcidWorkup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₃H₃NS₂
Molecular Weight 117.19 g/mol
CAS Number 5685-05-2
Appearance Yellowish solid
Melting Point 80 °C
Typical Yield 60-75%

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The expected chemical shifts are presented in the table below.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~ 7.0 - 7.5Doublet~ 3-4 HzH-4
¹H ~ 6.5 - 7.0Doublet~ 3-4 HzH-5
¹H ~ 12.0 - 13.0Broad singlet-N-H (Thione)
¹³C ~ 190 - 200--C=S (C-2)
¹³C ~ 125 - 135--C-4
¹³C ~ 110 - 120--C-5

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumN-H stretch (Thione)
1600 - 1500MediumC=C stretch (Thiazole ring)
1250 - 1150StrongC=S stretch (Thione)
800 - 700MediumC-S stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z ValueRelative Intensity (%)Assignment
117100[M]⁺ (Molecular ion)
84~ 60[M - SH]⁺
58~ 40[M - C₃H₃S]⁺

Characterization Workflow

CharacterizationWorkflow CrudeProduct Crude this compound Purification Purification CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS StructureConfirmation Structure Confirmation NMR->StructureConfirmation IR->StructureConfirmation MS->StructureConfirmation

Caption: Workflow for the characterization of this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving the parent this compound are not extensively documented, its derivatives are known to interact with various biological targets. The thiazolethione core serves as a versatile scaffold for the development of enzyme inhibitors and receptor modulators. The logical relationship for its potential as a drug scaffold is outlined below.

LogicalRelationship ThiazolethioneCore This compound Core ChemicalModification Chemical Modification (Substitution at N-3, C-4, C-5) ThiazolethioneCore->ChemicalModification DerivativeLibrary Library of Derivatives ChemicalModification->DerivativeLibrary BiologicalScreening Biological Screening DerivativeLibrary->BiologicalScreening HitIdentification Hit Identification BiologicalScreening->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization DrugCandidate Potential Drug Candidate LeadOptimization->DrugCandidate

Caption: Drug discovery pathway utilizing the this compound scaffold.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers can utilize this information to reliably produce and characterize this compound for further investigation in various scientific disciplines.

Spectroscopic Analysis of 5(4H)-thiazolethione Tautomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the tautomeric forms of 5(4H)-thiazolethione. Thiol-thione tautomerism is a critical phenomenon in many heterocyclic compounds, influencing their chemical reactivity, biological activity, and physicochemical properties. A thorough understanding and characterization of these tautomeric equilibria are therefore essential in fields such as medicinal chemistry and materials science. This document details the experimental protocols for the key spectroscopic methods and presents quantitative data in a structured format to facilitate comparison and analysis.

Thiol-Thione Tautomerism in this compound

This compound can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the thiazole ring.

tautomerism cluster_conditions Influencing Factors Thione This compound (Thione Form) Thiol 5-mercaptothiazole (Thiol Form) Thione->Thiol Proton Transfer Solvent Solvent Polarity Temperature Temperature Substituents Substituents

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Techniques for Tautomer Analysis

A combination of spectroscopic methods is typically employed to unequivocally identify and quantify the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution. Both ¹H and ¹³C NMR provide distinct signals for the thione and thiol forms.

¹H NMR Spectroscopy: The most significant difference is observed for the proton attached to the nitrogen or sulfur atom. In the thione form, an N-H proton signal is observed, typically in the range of 13-14 ppm, which is often broad due to quadrupole coupling and exchange. The thiol form exhibits an S-H proton signal at a much lower chemical shift, generally between 3-5 ppm.

¹³C NMR Spectroscopy: The chemical shift of the C5 carbon is highly indicative of the tautomeric form. In the thione form, the C=S carbon resonates at a significantly downfield chemical shift, typically in the range of 190-210 ppm. In contrast, the C-SH carbon of the thiol form appears at a much more upfield position, around 160-170 ppm.

TautomerNucleusTypical Chemical Shift (ppm)
Thione¹H (N-H)13.0 - 14.0
Thiol¹H (S-H)3.0 - 5.0
Thione¹³C (C=S)190 - 210
Thiol¹³C (C-SH)160 - 170

Table 1. Typical ¹H and ¹³C NMR Chemical Shifts for Thione and Thiol Tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in each tautomer in the solid state or in solution.

The thione tautomer is characterized by a prominent C=S stretching vibration, although its intensity can be variable. This band typically appears in the region of 1050-1250 cm⁻¹. The N-H stretching vibration of the thione form is observed as a broad band in the range of 3100-3200 cm⁻¹. The thiol tautomer, on the other hand, is identified by the S-H stretching vibration, which is a weak band appearing around 2500-2600 cm⁻¹. The C=N stretching vibration in the thiol form is typically found in the 1600-1650 cm⁻¹ region.

TautomerFunctional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
ThioneC=SStretch1050 - 1250
ThioneN-HStretch3100 - 3200 (broad)
ThiolS-HStretch2500 - 2600 (weak)
ThiolC=NStretch1600 - 1650

Table 2. Characteristic IR Absorption Bands for Thione and Thiol Tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide evidence for the presence of different tautomers in solution, as the electronic transitions differ for the thione and thiol forms.

The thione form typically exhibits a characteristic absorption band in the range of 300-400 nm, which is attributed to the n → π* transition of the C=S chromophore. The thiol form, lacking the C=S group, generally shows absorption bands at shorter wavelengths, below 300 nm, corresponding to π → π* transitions within the aromatic ring.

TautomerElectronic TransitionTypical λmax (nm)
Thionen → π* (C=S)300 - 400
Thiolπ → π*< 300

Table 3. Typical UV-Vis Absorption Maxima for Thione and Thiol Tautomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the tautomers. While the tautomers have the same molecular weight, their fragmentation patterns can differ, providing clues to their structure. The ionization technique and experimental conditions can influence which tautomer is observed in the gas phase.

Experimental Protocols

The following sections provide generalized methodologies for the key spectroscopic techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A 90° pulse width is commonly used with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative results if desired.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the relevant signals to determine the relative populations of the tautomers.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal absorption in the regions of interest. Use an appropriate liquid cell with windows transparent to IR radiation (e.g., NaCl, KBr).

  • Spectrum Acquisition:

    • Record a background spectrum of the pure KBr pellet or the solvent.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Spectrum Acquisition:

    • Use a quartz cuvette with a path length of 1 cm.

    • Record a baseline spectrum using the pure solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization methods that minimize fragmentation in the source.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak.

  • Tandem Mass Spectrometry (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. The fragmentation pathways can provide structural information to differentiate between the tautomers.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound tautomers is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Derivative Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBrPellet Preparation of KBr Pellet Sample->KBrPellet DiluteSolution Preparation of Dilute Solution Sample->DiluteSolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy KBrPellet->FTIR UVVis UV-Vis Spectroscopy DiluteSolution->UVVis TautomerID Tautomer Identification NMR->TautomerID FTIR->TautomerID UVVis->TautomerID StructureElucidation Structural Elucidation MS->StructureElucidation Quantification Quantification of Tautomer Ratio TautomerID->Quantification

Caption: General workflow for spectroscopic analysis of tautomers.

Conclusion

The spectroscopic analysis of this compound tautomers requires a multi-technique approach to provide a comprehensive understanding of their structure and equilibrium. NMR, IR, and UV-Vis spectroscopy are complementary methods that offer distinct signatures for the thione and thiol forms. Mass spectrometry further aids in structural confirmation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the accurate characterization of these important heterocyclic compounds.

Tautomeric Equilibrium of 5(4H)-thiazolethione in Different Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The tautomeric equilibrium between thione and thiol forms of heterocyclic compounds is a critical factor in their chemical reactivity, biological activity, and pharmacokinetic properties. 5(4H)-thiazolethione, a sulfur-containing heterocycle, can exist in two tautomeric forms: the thione form and the thiol form (5-mercaptothiazole). The position of this equilibrium is significantly influenced by the surrounding solvent environment, which can have profound implications for its application in drug design and development. Understanding and predicting the dominant tautomeric form in different physiological and experimental conditions is therefore of paramount importance.

This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound in various solvents. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide leverages data from structurally analogous heterocyclic thiones, such as triazole-thiones and thiadiazole-thiones, to illustrate the principles and methodologies. The thione form is generally considered the more stable tautomer for these classes of compounds in both gaseous and solution phases.

The Thione-Thiol Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen and sulfur atoms, as depicted below. The thione form possesses a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH).

Tautomeric_Equilibrium cluster_thione Thione Tautomer cluster_thiol Thiol Tautomer Thione [Image of this compound thione form] Thiol [Image of 5-mercaptothiazole thiol form] Thione->Thiol Equilibrium

Caption: The thione-thiol tautomeric equilibrium of this compound.

The position of this equilibrium is dictated by the relative stability of the two tautomers, which is in turn influenced by intramolecular and intermolecular factors, with the solvent playing a crucial role.

Influence of Solvents on Tautomeric Equilibrium

The solvent can significantly alter the tautomeric equilibrium by differentially solvating the two tautomers. The polarity of the solvent is a key determinant in this process. While general trends can be observed, the specific interactions between the solvent and the tautomers can be complex.

  • Polar Protic Solvents: Solvents like water and methanol can form hydrogen bonds with both the N-H group of the thione and the S-H group of the thiol, as well as the nitrogen atoms in the ring. The effect of these solvents on the equilibrium is often a balance of these interactions.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and chloroform can also influence the equilibrium through dipole-dipole interactions.[1] Studies on analogous compounds have shown that the thione form often remains predominant in these solvents.

  • Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding and van der Waals forces are more dominant, which can favor one tautomer over the other.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the two tautomers at equilibrium can be quantified using various spectroscopic and chromatographic techniques. The equilibrium constant (KT) is expressed as the ratio of the concentration of the thiol form to the thione form.

Table 1: Tautomeric Ratios of Analogous Heterocyclic Thiones in Different Solvents

CompoundSolventMethodThione : Thiol RatioReference
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneDMSOHPLC-MS97.27 : 2.73[2]
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneDMSO with NaHCO3HPLC-MS94.5 : 5.5[2]

Note: This table presents data for an analogous compound due to the lack of specific data for this compound. It is generally observed that the thione form is the major component in the equilibrium mixture.[2]

Experimental Protocols

Precise determination of the tautomeric equilibrium requires robust experimental design. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the deuterated solvent of interest (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration.

  • Data Acquisition: Acquire 1H and 13C NMR spectra at a constant temperature.

  • Spectral Analysis: Identify characteristic signals for each tautomer. For the thione form, the N-H proton signal is a key indicator. For the thiol form, the S-H proton signal, if observable, is characteristic. The chemical shifts of the ring carbons, particularly the carbon attached to the sulfur, will also differ significantly between the two forms.

  • Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals gives the molar ratio of the tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the absorption bands characteristic of each tautomer.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of the compound in the solvent of interest.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: The thione tautomer typically exhibits an absorption band at longer wavelengths (around 300-400 nm) corresponding to the n→π* transition of the C=S group. The thiol tautomer usually absorbs at shorter wavelengths (below 300 nm) due to π→π* transitions.

  • Data Analysis: The equilibrium constant can be determined by analyzing the changes in absorbance at specific wavelengths as a function of solvent composition or temperature, often requiring computational deconvolution of the spectra.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS can be employed to separate and quantify the tautomers.

Methodology:

  • Chromatographic Separation:

    • Use a suitable HPLC column (e.g., C18) and a mobile phase that provides good separation of the two tautomers.

    • A gradient elution program may be necessary.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Since the tautomers are isomers, they will have the same mass-to-charge ratio (m/z). Their identity is confirmed by their retention times.

  • Quantification: The area under the curve for each peak in the chromatogram is proportional to the concentration of that tautomer. The ratio of the peak areas gives the tautomeric ratio.[2]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Analysis Compound This compound Solvents Selection of Solvents (Polar, Nonpolar, Protic, Aprotic) Compound->Solvents Solutions Preparation of Solutions (Known Concentration) Solvents->Solutions NMR NMR Spectroscopy (1H, 13C) Solutions->NMR UV_Vis UV-Vis Spectroscopy Solutions->UV_Vis HPLC_MS HPLC-MS Solutions->HPLC_MS NMR_Data Signal Integration Chemical Shift Analysis NMR->NMR_Data UV_Vis_Data Spectral Deconvolution Absorbance vs. Wavelength UV_Vis->UV_Vis_Data HPLC_MS_Data Peak Integration Retention Time Analysis HPLC_MS->HPLC_MS_Data Equilibrium_Data Determination of Tautomeric Ratio and Equilibrium Constant (KT) NMR_Data->Equilibrium_Data UV_Vis_Data->Equilibrium_Data HPLC_MS_Data->Equilibrium_Data

Caption: A generalized experimental workflow for the study of tautomeric equilibrium.

Computational Chemistry as a Predictive Tool

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for studying thione-thiol tautomerism.

Methodology:

  • Model Building: Create 3D models of both the thione and thiol tautomers.

  • Geometry Optimization: Optimize the geometry of each tautomer in the gas phase and in different solvents using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[1]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Thermodynamic Analysis: Calculate the Gibbs free energy of each tautomer to predict the equilibrium constant at a given temperature.

Computational studies on analogous systems consistently predict that the thione tautomer is energetically more favorable.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect that influences its chemical and biological properties. While direct quantitative data for this specific molecule is scarce, a comprehensive understanding can be built upon the well-established principles and experimental data from analogous heterocyclic thiones. The equilibrium is significantly influenced by the solvent environment, and a combination of spectroscopic techniques, such as NMR and UV-Vis, and chromatographic methods like HPLC-MS, can be employed for its quantitative determination. Computational modeling provides a powerful complementary approach for predicting the relative stabilities of the tautomers. For professionals in drug development, a thorough characterization of the tautomeric behavior of this compound and its derivatives in various media is essential for understanding their mechanism of action, designing more effective drug candidates, and ensuring reliable analytical characterization.

References

Quantum Chemical Calculations for 5(4H)-Thiazolethione Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to determine the stability of 5(4H)-thiazolethione. Understanding the relative stability of its tautomeric forms is crucial for drug design and development, as the biological activity of a molecule is intrinsically linked to its structure. This document outlines the computational methodologies, summarizes key quantitative data, and provides conceptual visualizations to facilitate a comprehensive understanding of the underlying chemical principles.

Core Concepts: Tautomerism and Computational Chemistry

This compound can exist in different tautomeric forms, primarily the thione and thiol forms. Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly impact the compound's chemical reactivity and biological function. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the most stable tautomer and quantifying the energy differences between them.

Computational Methodology

The stability of this compound and its tautomers is typically investigated using a combination of quantum chemical methods. A common and effective approach involves the following steps:

  • Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation. This is often performed using DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).

  • Energy Calculations: Single-point energy calculations are then performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Solvation Effects: To model the behavior of the molecule in a biological environment, solvent effects are often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound is between the thione form and the 5-mercaptothiazole (thiol) form. Computational studies on analogous heterocyclic thiones consistently show that the thione tautomer is the more stable form in both the gas phase and in various solvents.

Quantitative Stability Analysis

Table 1: Calculated Relative Energies of Thione and Thiol Tautomers

Compound FamilyMethod/Basis SetTautomerRelative Energy (kcal/mol)
Triazole-thione DerivativesB3LYP/6-311++G(d,p)Thione0.00
Thiol5.0 - 10.0
Benzothiazole-thione DerivativesB3LYP/6-31G(d)Thione0.00
Thiol> 5.0

Table 2: Key Calculated Molecular Properties

PropertyThione Tautomer (Typical Values)Thiol Tautomer (Typical Values)
Dipole Moment (Debye)3.0 - 5.01.5 - 3.0
HOMO-LUMO Gap (eV)3.5 - 4.54.0 - 5.0
C=S Bond Length (Å)~1.65 - 1.70N/A
C-SH Bond Length (Å)N/A~1.75 - 1.80
S-H Bond Length (Å)N/A~1.34 - 1.36

Note: These are representative values from computational studies on analogous compounds and may not precisely reflect the values for this compound.

Computational Workflow for Stability Analysis

The process of computationally determining the most stable tautomer follows a logical workflow. This involves initial structure generation, optimization, and subsequent analysis of the energetic and electronic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a general approach for the synthesis of related thiazolethiones involves the reaction of an appropriate α-haloketone with a source of thiocarbonyl, such as thiourea or a dithiocarbamate.

General Synthetic Approach:

  • Reaction Setup: The α-haloketone and the thiocarbonyl source are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Characterization:

The synthesized compound would be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. For this compound, the chemical shift of the C5 carbon would be indicative of a thione (C=S) group.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic absorption band for the C=S stretching vibration, typically in the range of 1050-1250 cm-1.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Logical Pathway for Drug Development Application

The stability of this compound and its derivatives is a critical parameter in the drug development process. The more stable tautomer is likely the one that will interact with a biological target. Therefore, understanding the tautomeric preference is essential for designing effective drug candidates.

Conclusion

Quantum chemical calculations provide a powerful and reliable framework for assessing the stability of this compound and its tautomers. The consistent theoretical evidence, supported by experimental observations on related systems, points towards the thione form being the most stable tautomer. This fundamental understanding is paramount for the rational design of novel therapeutics based on the thiazolethione scaffold, enabling researchers to focus their synthetic and biological evaluation efforts on the most relevant molecular species. As computational methods continue to advance in accuracy and efficiency, their role in accelerating the drug discovery and development pipeline will undoubtedly expand.

In-Depth Technical Guide to the Crystal Structure Analysis of 5(4H)-Thiazolethione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 5(4H)-thiazolethione derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the experimental protocols for their synthesis and crystallographic analysis, presents key structural data from reported derivatives, and visualizes a relevant biological signaling pathway.

Introduction

This compound derivatives, and the structurally related rhodanines, are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The unique electronic and structural features of this scaffold allow for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates with enhanced efficacy and selectivity.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from the synthesis of the target compound to the final refinement of its crystal structure.

Synthesis of this compound Derivatives

A common synthetic route to 2,4-disubstituted-5(4H)-thiazolethiones involves a one-pot, three-component reaction.

General Procedure:

  • Starting Materials: A mixture of an aromatic amine, carbon disulfide, and a α-haloketone are used as the primary reactants.

  • Reaction Conditions: The components are typically reacted in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like triethylamine or potassium carbonate to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into ice-water. The precipitated solid is then filtered, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the final product.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in vapor form. This gradual decrease in solubility can promote the growth of single crystals at the interface.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure is determined using an X-ray diffractometer.

Methodology:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K or 296 K), to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following tables summarize crystallographic data for selected this compound derivatives and structurally related compounds. This data provides insight into the molecular geometry and packing arrangements of this class of compounds.

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Thiazolidine Derivative 1 C₁₄H₁₀N₂O₂SMonoclinicP2₁/n10.123(2)8.456(2)15.234(3)90109.34(3)904[1]
Thiazolidine Derivative 2 C₁₅H₁₂N₂O₂SMonoclinicP2₁/c11.567(3)7.891(2)16.345(4)90101.56(2)904[1]
Triazolo-Thiadiazole 1 C₁₇H₁₁N₅SMonoclinicP2₁5.9308(2)10.9695(3)14.7966(4)9098.618(1)902[2]
Triazolo-Thiadiazole 2 C₁₇H₁₀BrN₅STriclinicP-15.9308(2)10.9695(3)14.7966(4)100.50198.618103.8182[2]
Compound/DerivativeR-factorData/Restraints/ParamsGoodness-of-fit on F²CCDC No.
Thiazolidine Derivative 1 0.0452289 / 0 / 1811.031538956
Thiazolidine Derivative 2 0.0512621 / 0 / 1901.05-
Triazolo-Thiadiazole 1 0.0383154 / 2 / 2081.061541285
Triazolo-Thiadiazole 2 0.0293154 / 0 / 2081.061541286

Visualization of Experimental Workflow and Biological Signaling

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for crystal structure analysis and a simplified signaling pathway that can be targeted by thiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_output Final Output start Starting Materials reaction Chemical Reaction start->reaction One-pot reaction purification Purification reaction->purification Recrystallization crystal_growth Single Crystal Growth purification->crystal_growth Slow Evaporation data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution Direct Methods refinement Structure Refinement structure_solution->refinement Least-squares final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for crystal structure analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Thiazolethione This compound Derivative Thiazolethione->EGFR Inhibition

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway.

Biological Significance and Mechanism of Action

Several studies have highlighted the potential of thiazole derivatives as anticancer agents.[3][4] One of the key mechanisms of action involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. For instance, some thiazole derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[3] Inhibition of EGFR can block downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are crucial for tumor progression.[3] The ability of this compound derivatives to interfere with these pathways makes them attractive candidates for the development of targeted cancer therapies. The detailed structural information obtained from X-ray crystallography is instrumental in designing derivatives with improved binding affinity and specificity for these protein targets.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture, which is fundamental for understanding their biological activities. The combination of organic synthesis, single-crystal X-ray diffraction, and biological evaluation allows for a rational, structure-based approach to drug design. The data and protocols presented in this guide serve as a foundational resource for researchers in the field, facilitating the development of novel and more effective therapeutic agents based on the this compound scaffold.

References

Solubility and Stability of 5(4H)-Thiazolethione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of 5(4H)-thiazolethione and its derivatives. Due to the limited publicly available data on this specific molecule, this document outlines the expected physicochemical properties based on analogous structures, such as rhodanine-3-acetic acid, and details the standard experimental protocols required to generate definitive solubility and stability profiles.

Physicochemical Properties and Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. For this compound, a heterocyclic compound containing a thione group, its solubility is expected to be influenced by pH, temperature, and the polarity of the solvent.

Expected Solubility Characteristics

Based on related thiazole and rhodanine structures, this compound is anticipated to exhibit low solubility in aqueous media and higher solubility in organic solvents. For instance, the related compound rhodanine-3-acetic acid is soluble in methanol at a concentration of 25 mg/mL[1]. The acidic nature of the N-H proton in the thiazole ring suggests that the solubility of this compound will be pH-dependent, with increased solubility in alkaline conditions due to salt formation.

Quantitative Solubility Data

The following table summarizes the key solubility parameters that should be determined experimentally for this compound.

Parameter Solvent/Medium Temperature (°C) Solubility (mg/mL or mol/L)
Aqueous SolubilityPurified Water25 ± 2To be determined
Aqueous SolubilitypH 1.2 (Simulated Gastric Fluid)37 ± 0.5To be determined
Aqueous SolubilitypH 4.5 (Acetate Buffer)25 ± 2To be determined
Aqueous SolubilitypH 6.8 (Simulated Intestinal Fluid)37 ± 0.5To be determined
Aqueous SolubilitypH 7.4 (Phosphate Buffer)25 ± 2To be determined
Organic SolubilityMethanol25 ± 2To be determined
Organic SolubilityEthanol25 ± 2To be determined
Organic SolubilityDimethyl Sulfoxide (DMSO)25 ± 2To be determined
Organic SolubilityAcetonitrile25 ± 2To be determined
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Calibrated analytical balance

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC with a validated analytical method for this compound

  • Volumetric flasks and pipettes

  • Solvents and buffers of appropriate grade

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent or buffer.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • The determined concentration represents the equilibrium solubility of the compound in that specific medium.

Stability Studies and Degradation Pathway Analysis

Stability testing is crucial for identifying the degradation pathways and determining the shelf-life of a drug substance. Forced degradation studies are performed to accelerate the degradation process and identify potential degradation products under various stress conditions.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, expose the drug substance to conditions more severe than accelerated stability testing.[2][3] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating and to elucidate the degradation pathways.

Summary of Forced Degradation Conditions and Expected Outcomes

The following table outlines the recommended stress conditions for the forced degradation study of this compound.

Stress Condition Reagent/Parameters Typical Duration Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HClUp to 7 daysRing opening, hydrolysis of functional groups
Base Hydrolysis 0.1 M - 1 M NaOHUp to 7 daysRing opening, salt formation, hydrolysis
Oxidation 3% - 30% H₂O₂Up to 7 daysN-oxides, S-oxides, ring cleavage products
Thermal Degradation 40 °C - 80 °C (in solid state and solution)Up to 7 daysIsomers, rearrangement products
Photostability ICH Q1B recommended light exposure (UV and visible)As per guidelinesPhotolytic cleavage products, isomers
Experimental Protocol: Forced Degradation Study

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • Temperature-controlled ovens

  • Photostability chamber

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or heat to 50-60 °C if no degradation is observed.[4]

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, using 0.1 M NaOH and neutralizing with HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 60 °C) in a temperature-controlled oven.

    • Analyze samples at specified intervals.

  • Photolytic Degradation:

    • Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2]

    • A control sample should be protected from light.

  • Sample Analysis:

    • Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC-PDA-MS method.

    • The PDA detector will help in assessing the peak purity of the parent drug.

    • The MS detector will aid in the identification of the mass of the degradation products, which is crucial for structure elucidation.

Visualizations

Experimental Workflow for Solubility and Stability Studies

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) prep_sol Prepare Supersaturated Solutions (Drug in various solvents/buffers) equilibrate Equilibrate Samples (Shake-Flask Method) prep_sol->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate analyze_sol Analyze Supernatant (HPLC) separate->analyze_sol data_sol Determine Solubility Profile analyze_sol->data_sol prep_stab Prepare Drug Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stab->stress analyze_stab Analyze Stressed Samples (Stability-Indicating HPLC-MS) stress->analyze_stab data_stab Identify Degradants & Determine Degradation Pathway analyze_stab->data_stab start This compound start->prep_sol start->prep_stab G cluster_products Potential Degradation Products parent This compound (Parent Drug) acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base oxid Oxidation parent->oxid thermal Thermal parent->thermal photo Photolytic parent->photo dp1 Hydrolytic Products (e.g., Ring Opening) acid->dp1 base->dp1 dp2 Oxidative Products (e.g., N/S-Oxides) oxid->dp2 dp3 Isomers/Rearrangement Products thermal->dp3 photo->dp3

References

An In-depth Technical Guide to the Reactivity of the 5(4H)-Thiazolethione Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5(4H)-thiazolethione core, a five-membered heterocyclic ring containing sulfur, nitrogen, and a thiocarbonyl group, is a versatile scaffold in organic synthesis and medicinal chemistry. Its unique electronic properties and multiple reactive sites make it an attractive starting point for the synthesis of a diverse array of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the reactivity of the this compound ring, including key reactions, experimental protocols, and quantitative data to facilitate further research and development in this area.

Synthesis of the this compound Ring

The primary route to the this compound scaffold involves the reaction of a primary amine or amide with carbon disulfide in the presence of a base, followed by reaction with an α-haloketone. A general synthetic scheme is presented below.

reagents R-NH2 + CS2 + Base α-haloketone product This compound Ring reagents->product Cyclocondensation start This compound intermediate Spirocyclic Thiadiazoline start->intermediate [3+2] Cycloaddition reagent Diazoalkane (R2CN2) reagent->intermediate product Thiirane intermediate->product -N2 core This compound Core substituents Substituents at R1, R2, R3 core->substituents activity Biological Activity (e.g., Anticancer) substituents->activity Modulates

Unraveling the Reactivity of 5(4H)-thiazolethione: A Theoretical Deep Dive into Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed theoretical investigation into the reaction mechanisms of 5(4H)-thiazolethione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry, this guide explores the key reactive pathways of this molecule, offering valuable insights for the design of novel therapeutics and functional materials. The following sections present a summary of pertinent quantitative data from theoretical studies on analogous systems, detailed computational methodologies, and visual representations of the proposed reaction mechanisms.

Core Reaction Mechanisms: A Quantitative Perspective

Theoretical investigations, primarily employing Density Functional Theory (DFT), have elucidated several key reaction pathways for thiazolethiones and related thione-containing heterocycles. These include tautomerism, cycloaddition reactions, and nucleophilic substitution. While specific quantitative data for this compound is an area of ongoing research, studies on analogous compounds provide critical benchmarks for understanding its reactivity. The following tables summarize key energetic parameters calculated for reactions of similar molecules, offering a predictive framework for this compound.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔEr) for Thione-Thiol Tautomerism in a Model Triazole-Thione System

Tautomeric ProcessComputational MethodBasis SetSolventΔE‡ (kcal/mol)ΔEr (kcal/mol)
Thione to ThiolB3LYP6-311++G(d,p)Gas Phase45.28.5
Thione to ThiolB3LYP6-311++G(d,p)Water38.76.2

Data extrapolated from studies on 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and are intended to be representative.

Table 2: Calculated Activation and Reaction Energies for Cycloaddition Reactions of Thiazole Derivatives

Reaction TypeDienophile/DipolarophileComputational MethodBasis SetΔE‡ (kcal/mol)ΔEr (kcal/mol)
[4+2] CycloadditionNitroalkeneB3LYP6-31G(d)15.8 (exo)-25.4
[3+2] CycloadditionAzomethine YlideB3LYP6-31G(d)12.1-18.7

Data are for substituted 2-aminothiazoles and imidazo[2,1-b]thiazole derivatives and serve as a model for the potential reactivity of this compound in cycloaddition reactions.

Experimental and Computational Protocols

The theoretical investigation of reaction mechanisms for compounds like this compound relies on robust computational methodologies. The following outlines a typical workflow for such studies.

Computational Methodology

A standard computational protocol for investigating the reaction mechanisms of this compound would involve the following steps:

  • Geometry Optimization: The ground state geometries of reactants, intermediates, transition states, and products are optimized using Density Functional Theory (DFT). A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) or a larger basis set like 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two purposes: to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency), and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Transition State Search: The search for transition state structures is a critical step in elucidating the reaction mechanism. Methods such as the synchronous transit-guided quasi-Newton (STQN) method or the Berny optimization algorithm are commonly used.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a found transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the corresponding reactant and product.

  • Solvent Effects: The influence of a solvent on the reaction energetics can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM). This approach treats the solvent as a continuous dielectric medium.

  • Single-Point Energy Refinement: To obtain more accurate energy profiles, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Visualizing Reaction Pathways and Workflows

To better illustrate the theoretical concepts, the following diagrams have been generated using the Graphviz DOT language.

tautomerism Thione This compound (Thione form) TS1 Transition State Thione->TS1 ΔE‡ Thiol 5-Thiazolethiol (Thiol form) TS1->Thiol cycloaddition cluster_4_2 [4+2] Cycloaddition (Diels-Alder) cluster_3_2 [3+2] Cycloaddition (1,3-Dipolar) Thiazole_diene This compound (as Diene) TS_4_2 Transition State Thiazole_diene->TS_4_2 Dienophile Dienophile Dienophile->TS_4_2 Product_4_2 Cycloadduct TS_4_2->Product_4_2 Thiazole_dipole This compound (as Dipole) TS_3_2 Transition State Thiazole_dipole->TS_3_2 Dipolarophile Dipolarophile Dipolarophile->TS_3_2 Product_3_2 Cycloadduct TS_3_2->Product_3_2 computational_workflow start Define Reactants & Proposed Mechanism geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search freq_calc->ts_search irc_calc IRC Calculation ts_search->irc_calc solvent_model Incorporate Solvent Effects (PCM) irc_calc->solvent_model energy_refine Single-Point Energy Refinement solvent_model->energy_refine analysis Analyze Energetics & Properties energy_refine->analysis

Methodological & Application

Application Note: Multi-Step Synthesis of 5-Arylidene-5(4H)-thiazolethiones as Potential PI3K Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Thiazole derivatives, particularly those with a thione moiety, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Among these, 5-arylidene-5(4H)-thiazolethiones, structural analogs of rhodanine derivatives, have emerged as promising scaffolds for the development of novel therapeutic agents. Their diverse biological activities include potential as anticancer, antimicrobial, and anti-inflammatory agents. This application note provides a detailed experimental protocol for a multi-step synthesis of 5-arylidene-5(4H)-thiazolethiones. The synthetic strategy involves the initial formation of a rhodanine (2-thioxothiazolidin-4-one) core, followed by a Knoevenagel condensation with an aromatic aldehyde, and a final thionation step to yield the target compound. Additionally, we discuss the role of such compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer.

Workflow of the Multi-Step Synthesis

Synthetic Workflow A Step 1: Rhodanine Synthesis B Step 2: Knoevenagel Condensation A->B Rhodanine C Step 3: Thionation B->C 5-Arylidene-rhodanine D Final Product C->D 5-Arylidene-5(4H)-thiazolethione

Caption: Synthetic workflow for the multi-step synthesis of 5-arylidene-5(4H)-thiazolethione.

Experimental Protocols

Step 1: Synthesis of Rhodanine (2-Thioxothiazolidin-4-one)

This protocol describes the synthesis of the rhodanine core from chloroacetic acid and ammonium dithiocarbamate.

Materials:

  • Chloroacetic acid

  • Ammonia solution (25%)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a fume hood, prepare ammonium dithiocarbamate in situ by slowly adding 15.2 mL (0.25 mol) of carbon disulfide to 34 mL (0.5 mol) of 25% aqueous ammonia in a flask cooled in an ice bath, with constant stirring.

  • Prepare a solution of sodium chloroacetate by neutralizing 18.9 g (0.2 mol) of chloroacetic acid with a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.

  • Slowly add the sodium chloroacetate solution to the freshly prepared ammonium dithiocarbamate solution, keeping the temperature below 20°C. Stir the mixture for 1 hour.

  • Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. A precipitate will form.

  • Heat the mixture at 80-90°C for 2 hours under reflux.

  • Cool the mixture to room temperature and collect the precipitated rhodanine by filtration.

  • Wash the crude product with cold water and recrystallize from ethanol to obtain pure rhodanine as a pale yellow solid.

Step 2: Synthesis of 5-Arylidene-rhodanine via Knoevenagel Condensation

This protocol outlines the condensation of rhodanine with an aromatic aldehyde to form a 5-arylidene-rhodanine derivative.

Materials:

  • Rhodanine (from Step 1)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Magnetic stirrer

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, dissolve 1.33 g (10 mmol) of rhodanine and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of glacial acetic acid.

  • Add 2.46 g (30 mmol) of anhydrous sodium acetate to the solution.

  • Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water.

  • A yellow precipitate of 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one will form.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Synthesis of 5-Arylidene-5(4H)-thiazolethione via Thionation

This protocol describes the conversion of the C4-carbonyl group of the 5-arylidene-rhodanine to a thiocarbonyl group using Lawesson's reagent.

Materials:

  • 5-Arylidene-rhodanine (from Step 2)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous toluene

  • Magnetic stirrer

  • Round bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 2.55 g (10 mmol) of 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one in 50 mL of anhydrous toluene.

  • Add 2.22 g (5.5 mmol, 0.55 equivalents) of Lawesson's reagent to the suspension.

  • Heat the mixture to reflux (approximately 110°C) with vigorous stirring for 4-6 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-(4-chlorobenzylidene)-5(4H)-thiazolethione as a solid.

Quantitative Data Summary

The following table summarizes representative yields for the multi-step synthesis and biological activity data for a representative 5-arylidene-rhodanine derivative.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Reference IC₅₀ (PI3Kα)
1RhodanineC₃H₃NOS₂133.20~85%N/A
25-(4-chlorobenzylidene)-2-thioxothiazolidin-4-oneC₁₀H₆ClNOS₂255.75~90%~5 µM
35-(4-chlorobenzylidene)-5(4H)-thiazolethioneC₁₀H₆ClNS₃271.81~70%Potentially lower

Note: Yields and IC₅₀ values are representative and can vary based on specific reaction conditions and the nature of the aromatic aldehyde used.

Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or overexpression of its components, is a hallmark of many types of cancer.[1] Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are therefore of significant therapeutic interest.[3] Rhodanine and its thio-analogs have been identified as promising scaffolds for the development of PI3K inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor 5(4H)-thiazolethione (Inhibitor) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Conclusion

This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 5-arylidene-5(4H)-thiazolethiones, a class of compounds with significant potential in drug discovery. The described synthetic route is robust and can be adapted for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The role of these compounds as potential inhibitors of the PI3K/Akt/mTOR signaling pathway highlights their relevance in the development of novel anticancer therapeutics. The provided protocols and background information serve as a valuable resource for researchers in medicinal chemistry and chemical biology.

References

Application Notes and Protocols: 5(4H)-Thiazolethione as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5(4H)-thiazolethione scaffold in medicinal chemistry, with a focus on its application in the design and development of novel therapeutic agents. This document includes a summary of biological activities, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The this compound core, and its tautomeric form thiazol-4(5H)-one, represents a privileged scaffold in drug discovery. Its unique structural features and synthetic accessibility have made it an attractive starting point for the development of compounds with a wide range of biological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This document will focus on the anticancer applications of this compound derivatives, providing researchers with the necessary information to design, synthesize, and evaluate novel compounds based on this promising scaffold.

Biological Activity of this compound Derivatives

Derivatives of the this compound scaffold have shown potent cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is believed to be the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against several cancer cell lines, with promising results. The cytotoxic effects are often attributed to the inhibition of critical enzymes and signaling pathways, such as VEGFR-2, and the subsequent induction of programmed cell death (apoptosis).

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4a MCF-7 (Breast)10.35 ± 0.68
HepG2 (Liver)15.18 ± 0.94
4b MCF-7 (Breast)8.16 ± 0.53
HepG2 (Liver)12.41 ± 0.81
4c MCF-7 (Breast)2.57 ± 0.16
HepG2 (Liver)7.26 ± 0.44
Compound 6 A549 (Lung)12.0 ± 1.73[2]
C6 (Glioma)3.83 ± 0.76[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-(2-Benzylidenehydrazinyl)thiazol-4(5H)-one Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, specifically 2-(2-benzylidenehydrazinyl)thiazol-4(5H)-ones, which have shown significant anticancer activity.

Materials:

  • Substituted thiosemicarbazone (1.0 eq)

  • Chloroacetyl chloride (1.0 eq)

  • Dry benzene

  • Ethanol

  • Fused sodium acetate

  • Deionized water

Procedure:

  • Dissolve the substituted thiosemicarbazone (1.0 eq) in dry benzene.

  • Add chloroacetyl chloride (1.0 eq) to the solution and heat the mixture at 60°C for 1 hour.

  • Remove the benzene by rotary evaporation.

  • To the solid residue, add ethanol and fused sodium acetate.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with deionized water, dry it, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Thiosemicarbazone + Chloroacetyl chloride step1 Reaction in Benzene start->step1 step2 Cyclization with Sodium Acetate in Ethanol step1->step2 product This compound Derivative step2->product treatment Treatment with Derivatives product->treatment Test Compound cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.

Proposed Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Thiazolethione This compound Derivative Thiazolethione->VEGFR2 Inhibition Thiazolethione->Akt Inhibition

Caption: Proposed mechanism of action for this compound derivatives in cancer cells.

Structure-Activity Relationship (SAR) Logic

G cluster_scaffold Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity scaffold This compound R1 R1: Electron-withdrawing group (e.g., -Cl, -NO2) scaffold->R1 Modification at C2 R2 R2: Aromatic/Heteroaromatic ring scaffold->R2 Modification at N3 activity Increased Anticancer Activity R1->activity Enhances potency R2->activity Influences target binding

Caption: Logical diagram illustrating the structure-activity relationship for this compound derivatives.

References

Application Notes and Protocols for the Synthesis of 5(4H)-Thiazolethione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5(4H)-thiazolethione derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections detail two primary synthetic methodologies: a three-component reaction for the direct synthesis of the thiazole-2(3H)-thione core and the Knoevenagel condensation for the preparation of 5-ylidene derivatives.

Method 1: One-Pot Three-Component Synthesis of 3,4,5-Trisubstituted-1,3-thiazole-2(3H)-thiones

This method provides a straightforward and efficient one-pot synthesis of 3,4,5-trisubstituted-1,3-thiazole-2(3H)-thiones from a primary amine, carbon disulfide, and an α-haloketone. The reaction proceeds at room temperature and generally offers excellent yields.[1][2]

Experimental Protocol
  • In a round-bottom flask, dissolve the α-haloketone (1 mmol) and potassium iodide (0.1 g, 0.6 mmol) in methanol (7 mL).

  • Stir the mixture for 30 minutes at room temperature.

  • To this mixture, add a solution of the primary amine (1 mmol) and carbon disulfide (1 mmol).

  • Continue stirring the reaction mixture for 24 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified.

Quantitative Data Summary
EntryR (Amine)R' (Ketone)R'' (Ketone)ProductYield (%)
1BenzylMethylMethyl4h92
22-FurylmethylMethylMethyl4i90
34-MethylbenzylMethylMethyl-95

Table 1: Yields of 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivatives from the one-pot three-component reaction.[2]

Reaction Mechanism

The proposed reaction mechanism involves three key steps:

  • Nucleophilic addition of the primary amine to carbon disulfide to form a dithiocarbamic acid intermediate.

  • Nucleophilic attack of the dithiocarbamic acid on the α-haloketone.

  • Intramolecular cyclization via the attack of the nitrogen on the carbonyl carbon, followed by dehydration to yield the final 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivative.[1]

G cluster_0 Step 1: Dithiocarbamic Acid Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization and Dehydration amine Primary Amine (R-NH2) intermediate1 Dithiocarbamic Acid Intermediate amine->intermediate1 + CS2 cs2 Carbon Disulfide (CS2) cs2->intermediate1 haloketone α-Haloketone (R'-CO-CHR''-X) intermediate2 S-alkylated Intermediate haloketone->intermediate2 product 3,4,5-Trisubstituted-1,3-thiazole-2(3H)-thione intermediate1->intermediate2 + α-Haloketone intermediate2->product Intramolecular Cyclization

One-pot synthesis of 3,4,5-trisubstituted-1,3-thiazole-2(3H)-thiones.

Method 2: Knoevenagel Condensation for the Synthesis of 5-Ylidene-Rhodanine Derivatives

This protocol describes the synthesis of 5-arylidenerhodanines, a subclass of 5(4H)-thiazolethiones, via a Knoevenagel condensation between rhodanine and various aldehydes. A green chemistry approach using a deep eutectic solvent (DES) is highlighted, which is catalyst-free and allows for easy product recovery.[3][4]

Experimental Protocol
  • Preparation of the Deep Eutectic Solvent (DES):

    • Mix L-proline and glycerol in a 1:2 molar ratio.

    • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Knoevenagel Condensation:

    • To the prepared L-proline:glycerol (1:2) DES, add rhodanine (1 equivalent) and the desired aldehyde (1 equivalent).

    • Heat the reaction mixture at 60 °C for 1-3 hours.

    • Monitor the reaction by TLC.

    • After completion, add water to the reaction mixture to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry. No further purification is typically required.[3][4]

Quantitative Data Summary
EntryAldehydeReaction Time (h)Temperature (°C)Yield (%)
13-Hydroxy-4-methoxybenzaldehyde16092
23,4-Dihydroxybenzaldehyde16083
33,4-Dihydroxybenzaldehyde36099
45-(Hydroxymethyl)furan-2-carbaldehyde16072

Table 2: Yields of 5-arylidenerhodanine derivatives synthesized via Knoevenagel condensation in a deep eutectic solvent.[3][4]

Reaction Workflow

The synthesis involves the base-catalyzed condensation of the active methylene group of rhodanine with the carbonyl group of an aldehyde, followed by dehydration to form the 5-ylidene double bond.

G rhodanine Rhodanine reaction_mixture Reaction Mixture (60°C, 1-3h) rhodanine->reaction_mixture aldehyde Aldehyde (R-CHO) aldehyde->reaction_mixture des L-proline:glycerol (1:2) DES des->reaction_mixture product 5-Ylidene-Rhodanine Derivative workup Workup (Water addition, Filtration) reaction_mixture->workup Knoevenagel Condensation workup->product

Workflow for the synthesis of 5-ylidene-rhodanine derivatives.

References

Application Notes and Protocols for Antimicrobial Screening of 5(4H)-Thiazolethione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard antimicrobial screening assays relevant to the evaluation of 5(4H)-thiazolethione compounds. Detailed protocols for common assays, data presentation guidelines, and visualizations of experimental workflows and potential mechanisms of action are included to facilitate the assessment of the antimicrobial potential of this class of compounds.

Introduction to this compound Compounds and Antimicrobial Screening

This compound and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The evaluation of their antimicrobial properties is a critical step in the drug discovery and development process. Standardized screening assays are employed to determine the efficacy of these compounds against a panel of clinically relevant bacterial and fungal pathogens. The most common primary screening methods include the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for assessing the zone of inhibition.

Quantitative Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of various thiazole and thiazolidinone derivatives, which are structurally related to 5(4H)-thiazolethiones. This data is provided for comparative purposes to aid in the interpretation of screening results for novel this compound compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

Compound IDS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference
7c >500250>500>500[1]
7h 812512562.5[1]
7j 62.5>500>500>500[1]
4a 2-8---[2]
4j 2-8---[2]
4l 2-8---[2]
6a-c 2-8---[2]
4a (thiazole) 15.6253.9-15.625[3]
5a (thiazole) -3.9--[3]
6b (thiazolone) ---3.9[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains

Compound IDC. albicans (µg/mL)A. flavus (µg/mL)A. fumigatus (µg/mL)T. rubrum (µg/mL)Reference
p-t ActiveActiveActiveActive[4]
p-hp ActiveActiveActiveActive[4]
p-as ActiveActiveActiveActive[4]
4f 31.25 (vs C. glabrata)---[5]
7h 4---[1]
6a-c 2-8---[2]

Table 3: Zone of Inhibition of Thiazolidinone Derivatives

Compound IDDoseH. pylori (mm)Reference
Compound Series VariousData Available[6]

Experimental Protocols

Detailed methodologies for the two primary antimicrobial screening assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Test this compound compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth medium alone)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the this compound compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, except for the sterility control wells (which should only contain broth).

  • Controls:

    • Positive Control: A row with a known antibiotic instead of the test compound.

    • Growth Control: A well containing broth and the microbial inoculum but no compound.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile Petri dishes (100 mm or 150 mm)

  • Mueller-Hinton Agar (MHA)

  • Sterile paper disks (6 mm diameter)

  • Test this compound compounds

  • Bacterial or fungal strains

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the this compound compound onto the surface of the inoculated agar plate using sterile forceps.

    • Gently press each disk to ensure complete contact with the agar.

    • Place a positive control antibiotic disk and a negative control (solvent) disk on the same plate.

    • Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare Compound Stock (in DMSO) Plate_Prep Prepare 96-well Plate (Serial Dilution) Compound_Prep->Plate_Prep Inoculation Inoculate Plate Plate_Prep->Inoculation Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Reading Read Results Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Caption: Workflow for Broth Microdilution Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Agar_Prep Prepare MHA Plates Plate_Inoculation Inoculate Agar Plate Agar_Prep->Plate_Inoculation Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation Disk_Prep Prepare Compound-impregnated Disks Disk_Application Apply Disks Disk_Prep->Disk_Application Plate_Inoculation->Disk_Application Incubation Incubate Plate Disk_Application->Incubation Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement

Caption: Workflow for Agar Disk Diffusion Assay.

Proposed Mechanism of Action

While the exact mechanism of action for this compound compounds is still under investigation, studies on structurally similar thiazolidinone derivatives suggest potential targets in bacterial and fungal cells. One proposed mechanism is the inhibition of enzymes crucial for cell wall biosynthesis.

Proposed_Mechanism_of_Action cluster_bacterial Bacterial Cell Thiazolethione This compound Compound MurB MurB Enzyme Thiazolethione->MurB Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis MurB->Peptidoglycan_Synthesis Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall

References

Application Notes and Protocols: Evaluating the Anticancer Activity of 5(4H)-thiazolethione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer potential of 5(4H)-thiazolethione analogs. This document outlines detailed protocols for key in vitro assays, presents a summary of reported cytotoxic activities, and explores the underlying molecular mechanisms of action, including the modulation of critical signaling pathways.

Introduction to this compound Analogs in Oncology

The this compound core, a derivative of the broader thiazole class of heterocyclic compounds, has emerged as a scaffold of significant interest in medicinal chemistry and oncology.[1] Analogs of this structure have demonstrated a wide range of biological activities, including potent anticancer effects. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key proteins involved in cancer cell proliferation and survival.[2][3] This document serves as a practical resource for researchers investigating the anticancer properties of novel this compound derivatives.

Data Presentation: Cytotoxic Activity of Thiazolethione Analogs

The following tables summarize the in vitro anticancer activity of various this compound and structurally related 2-thioxothiazolidin-4-one analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values (µM) of 5(4H)-thiazol-5-one Analogs

Compound IDHCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)Reference
4f 2.893.344.46[2]
5a 3.214.174.51[2]
8f 5.116.237.14[2]
8g 4.785.916.82[2]
8k 6.157.289.29[2]
Colchicine 9.307.4410.45[2]

Table 2: IC50 Values (µM) of 2-Thioxothiazolidin-4-one Analogs

Compound IDA549 (Lung)MCF-7 (Breast)PC3 (Prostate)HepG2 (Liver)Reference
Compound 5 ---9.08[2]
Compound 6b ---4.71[2]
Compound 7g 404050-[4]
Etoposide ----[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound analogs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining the cellular DNA with propidium iodide and quantifying the DNA content using flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound analogs

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Signaling Pathways

This compound analogs have been shown to induce apoptosis through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. Some analogs may also influence the p53 tumor suppressor pathway, leading to cell cycle arrest.

Apoptosis Induction by this compound Analogs cluster_0 This compound Analog cluster_1 Cellular Response Thiazolethione This compound Analog Bcl2_family Modulation of Bcl-2 Family Proteins Thiazolethione->Bcl2_family p53_pathway p53 Activation Thiazolethione->p53_pathway Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondrion Inhibition of anti-apoptotic (e.g., Bcl-2) Activation of pro-apoptotic (e.g., Bax, Bak) Cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53_pathway->Cell_cycle_arrest Caspase_cascade Caspase Cascade Activation Mitochondrion->Caspase_cascade Cytochrome c release Apoptosis Apoptosis Caspase_cascade->Apoptosis Experimental Workflow start Start: Synthesized This compound Analogs cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay Primary Screening: MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination select_active Select Active Compounds (Low IC50) ic50_determination->select_active mechanism_studies Mechanism of Action Studies select_active->mechanism_studies Active end End: Lead Compound Identification select_active->end Inactive apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mechanism_studies->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis pathway_analysis->end

References

Development of 5(4H)-Thiazolethione-Based Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of 5(4H)-thiazolethione and its structurally related rhodanine-based derivatives as potent enzyme inhibitors. The focus is on their activity against urease and α-glucosidase, two enzymes of significant therapeutic interest.

Introduction

The this compound scaffold and its isomer, rhodanine (2-thioxothiazolidin-4-one), are privileged structures in medicinal chemistry. Derivatives of these heterocyclic compounds have demonstrated a broad spectrum of biological activities, including the inhibition of various enzymes. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for the development of novel therapeutic agents. This document outlines the synthesis, in vitro evaluation, and relevant biological pathways associated with these inhibitors, with a focus on urease and α-glucosidase.

Target Enzymes and Biological Significance

Urease

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The subsequent spontaneous hydrolysis of carbamate produces another molecule of ammonia and carbonic acid. This enzymatic action is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. By neutralizing gastric acid, urease allows H. pylori to colonize the harsh acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer.[1][2] Therefore, the inhibition of urease is a key therapeutic strategy for the eradication of H. pylori.

α-Glucosidase

Alpha-glucosidase (EC 3.2.1.20) is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[3][4][5] The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable class of drugs for the management of type 2 diabetes mellitus.

Quantitative Data: Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative this compound and rhodanine derivatives against urease and α-glucosidase.

Table 1: Urease Inhibitory Activity of Thiazolethione/Rhodanine Derivatives

Compound IDStructureIC50 (µM) vs. UreaseReference
Thiourea (Standard) (NH₂)₂CS21.2 ± 0.1General Knowledge
Acetohydroxamic Acid (Standard) CH₃CONHOH41.5 ± 1.50[6]
2-Mercaptothiazoline C₃H₅NS₂12.40 ± 1.57[6]
Thiamine Derivative 1 -21.0 ± 1.16[6]
Thiamine Derivative 2 -24.94 ± 1.13[6]

Table 2: α-Glucosidase Inhibitory Activity of Rhodanine Derivatives

Compound IDR Group (Substitution on Phenyl Ring)IC50 (µM) vs. α-GlucosidaseReference
Acarbose (Standard) -817.38 ± 6.27[7][8]
6k 2-Cl, 4-rhodanine5.44 ± 0.13[7]
6h 2-OH, 4-rhodanine6.59 ± 0.15[7]
6b 4-Br7.72 ± 0.16[7]
6e 4-Cl7.91 ± 0.17[7]
2b 4-OH11.3[9]
3'c 4-OH (hydrazone derivative)12.4[9]
6a 4-H16.11 ± 0.19[7]
5k 2-Cl, 4-thiazolidine-2,4-dione20.95 ± 0.21[7]
3'd 4-Cl (hydrazone derivative)21.9[9]
A9 Benzothiazole derivative24.61 ± 1.76[10]
A7 Benzothiazole derivative24.74 ± 1.63[10]
A6 Benzothiazole derivative26.37 ± 1.76[10]
A10 Benzothiazole derivative26.22 ± 0.91[10]

Experimental Protocols

General Synthesis of 5-Ylidene-Rhodanine Derivatives

This protocol is a generalized procedure for the Knoevenagel condensation of rhodanine with various aldehydes to produce 5-ylidene-rhodanine derivatives.

Materials:

  • Rhodanine (1 equivalent)

  • Substituted aldehyde (1 equivalent)

  • Catalyst (e.g., piperidine, ammonium acetate, or diammonium hydrogen phosphate)

  • Solvent (e.g., ethanol, isopropanol, or water)

  • Triethylamine (for some variations)

  • Molecular sieves (optional)

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask, dissolve rhodanine (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent.

  • Add a catalytic amount of a base such as piperidine or ammonium acetate.

  • The reaction mixture is then heated to reflux and stirred for a specified time (typically 2-6 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is washed with cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-DMF) to afford the pure 5-ylidene-rhodanine derivative.

Note: Reaction conditions, including catalyst, solvent, and temperature, may need to be optimized for specific substrates.

In Vitro Urease Inhibition Assay Protocol

This protocol is based on the Berthelot method, which quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea solution (e.g., 100 mM)

  • Phosphate buffer (pH 7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease enzyme solution and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • To stop the reaction and develop the color, add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

  • Incubate the plate at 37°C for 10 minutes for color development.

  • Measure the absorbance at a wavelength of 625 nm using a microplate reader.

  • A control experiment is performed with the solvent in place of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro α-Glucosidase Inhibition Assay Protocol

This protocol is a common spectrophotometric method for determining α-glucosidase inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 100 µL of α-glucosidase solution and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at a wavelength of 405 nm, which corresponds to the formation of p-nitrophenol.

  • A control experiment is performed with the solvent in place of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

urease_pathway cluster_h_pylori H. pylori cluster_stomach Stomach Lumen Urea_ext Urea (gastric juice) UreI UreI (Urea Channel) Urea_ext->UreI Transport Urea_int Urea (cytoplasm) UreI->Urea_int Urease Urease Ammonia 2NH₃ Urease->Ammonia CO2 CO₂ Urease->CO2 Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Urea_int->Urease Hydrolysis Colonization Stomach Colonization Neutralization->Colonization Gastric_Acid Gastric Acid (HCl) Gastric_Acid->Neutralization

Caption: Urease-mediated pathogenesis of H. pylori.

aglucosidase_pathway cluster_intestine Small Intestine Lumen cluster_bloodstream Bloodstream Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Blood_Glucose Increased Blood Glucose Glucose->Blood_Glucose Absorption Inhibitor α-Glucosidase Inhibitor Inhibitor->Alpha_Glucosidase Inhibition

Caption: Role of α-glucosidase in carbohydrate digestion.

synthesis_workflow start Start reactants Rhodanine + Aldehyde + Catalyst + Solvent start->reactants reaction Heat to Reflux (2-6 hours) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete cool Cool to Room Temperature monitoring->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash purify Recrystallize wash->purify product Pure 5-Ylidene-Rhodanine purify->product end End product->end

Caption: General workflow for synthesis of 5-ylidene-rhodanine.

enzyme_assay_workflow start Start prepare_solutions Prepare Enzyme, Substrate, & Inhibitor Solutions start->prepare_solutions dispense Dispense into 96-well Plate prepare_solutions->dispense pre_incubate Pre-incubate Enzyme with Inhibitor dispense->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_absorbance Measure Absorbance stop_reaction->measure_absorbance calculate Calculate % Inhibition and IC50 measure_absorbance->calculate end End calculate->end

Caption: General workflow for in vitro enzyme inhibition assay.

References

Application Notes and Protocols for High-Throughput Screening of 5(4H)-Thiazolethione Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for the high-throughput screening (HTS) of 5(4H)-thiazolethione libraries to identify novel modulators of cellular signaling pathways. The protocols are designed to be robust and include strategies for mitigating common challenges associated with this chemical scaffold, such as non-specific activity and assay interference.

Application Note 1: Overview of the Screening Strategy

5(4H)-Thiazolethiones are a class of heterocyclic compounds that have garnered interest in drug discovery due to their diverse biological activities. High-throughput screening (HTS) is a critical tool for efficiently interrogating large libraries of these compounds to identify starting points for drug development programs.[1] This document outlines a cell-based HTS campaign to identify inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, immunity, and cell survival.[2][3][4]

The screening strategy employs a luciferase reporter gene assay as the primary screen due to its high sensitivity, broad dynamic range, and amenability to automation in high-density formats (e.g., 1536-well plates).[5][6][7] Given that thiazole-containing compounds can be prone to non-specific activity, a rigorous hit confirmation and triage process is essential.[8] This includes dose-response analysis, orthogonal assays to exclude technology-specific artifacts, and counter-screens to identify and deprioritize compounds with undesirable modes of action, such as thiol reactivity.[8]

Experimental Workflow for this compound Library Screening

The overall workflow for the HTS campaign is depicted below. It follows a phased approach, starting with a single-concentration primary screen to identify initial hits, followed by a series of confirmatory and secondary assays to ensure the validity and therapeutic potential of the identified compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation start This compound Library (10 µM in DMSO) primary_screen Single-Concentration Screen (1536-well format) NF-κB Luciferase Reporter Assay start->primary_screen dose_response Dose-Response Analysis (IC50 Determination) primary_screen->dose_response Select Hits (>50% Inhibition) orthogonal_assay Orthogonal Assay (e.g., High-Content Imaging of NF-κB Translocation) dose_response->orthogonal_assay Confirmed Hits thiol_reactivity Thiol Reactivity Assay orthogonal_assay->thiol_reactivity validated_hits Validated Hits thiol_reactivity->validated_hits Non-reactive Hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar

Caption: High-throughput screening workflow for this compound libraries.

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNFα). This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, including those involved in inflammation and cell survival.[3] The luciferase reporter assay in this protocol is designed to measure the transcriptional activity of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNFα tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_p P-IκB ikb->ikb_p nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus proteasome Proteasome ikb_p->proteasome Degradation nfkb_nuc NF-κB dna κB DNA Site nfkb_nuc->dna Binds luciferase Luciferase Gene dna->luciferase Transcription reporter Light Signal luciferase->reporter Translation & Substrate Reaction ikb_nfkb IκB-NF-κB Complex ikb_nfkb->ikk

Caption: Simplified canonical NF-κB signaling pathway leading to luciferase reporter expression.

Detailed Experimental Protocols

Protocol 1: Primary High-Throughput Screen (NF-κB Luciferase Reporter Assay)

This protocol describes the primary screening of the this compound library using a cell-based luciferase reporter assay in a 1536-well format.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct.

  • Assay Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound library (10 mM in DMSO).

  • TNFα (human recombinant).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • 1536-well white, solid-bottom assay plates.

  • Acoustic liquid handler and automated plate reader with luminescence detection.

Method:

  • Cell Plating: Dispense 5 µL of HEK293-NF-κB cells (2 x 10^5 cells/mL) into each well of a 1536-well plate using an automated liquid dispenser.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow cells to attach.

  • Compound Addition: Using an acoustic liquid handler, transfer 10 nL of each compound from the this compound library to the assay plate to achieve a final concentration of 10 µM. Include positive (e.g., known IKK inhibitor) and negative (DMSO) controls.

  • Cell Stimulation: Add 1 µL of TNFα solution (final concentration 10 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the assay plate at 37°C, 5% CO2 for 6 hours.

  • Luminescence Detection: Equilibrate the plate to room temperature. Add 5 µL of luciferase assay reagent to each well and incubate for 10 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Protocol 2: Hit Confirmation and Dose-Response Analysis

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50).

Method:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Repeat the assay described in Protocol 1, but instead of a single concentration, add the serial dilutions of the hit compounds.

  • Calculate the percent inhibition for each concentration relative to the DMSO and positive controls.

  • Fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.

Protocol 3: Thiol Reactivity Counter-Screen

This assay identifies compounds that may act as non-specific inhibitors through covalent modification of cysteine residues.[8]

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Glutathione (GSH).

  • Hit compounds from the primary screen.

  • 384-well clear-bottom plates.

  • Spectrophotometer.

Method:

  • To each well of a 384-well plate, add 20 µL of PBS.

  • Add 1 µL of hit compound solution (final concentration 20 µM).

  • Add 20 µL of a solution containing GSH (final concentration 500 µM) and DTNB (final concentration 100 µM).

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm. A decrease in absorbance compared to the DMSO control indicates that the compound is reacting with the thiol group of GSH.

Data Presentation: Summary of HTS Campaign

The following table presents example data from a hypothetical HTS campaign of a this compound library.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed Hit (IC50, µM)Thiol Reactivity (Signal Decrease)Hit Classification
TZT-00185.21.5NoValidated Hit
TZT-00262.18.9NoValidated Hit
TZT-00378.53.2YesReactive Compound
TZT-00415.6> 50NoInactive
TZT-00592.00.8YesReactive Compound
TZT-00655.4> 50NoFalse Positive

Hit Triage and Prioritization

The process of selecting promising hits for further development involves a logical triage based on the data collected from the various assays. The goal is to eliminate compounds that are likely to be assay artifacts or have undesirable properties.

Hit_Triage_Logic primary_hit Primary Hit? (>50% Inhibition) dose_response Potent in Dose-Response? (IC50 < 10 µM) primary_hit->dose_response Yes inactive Inactive primary_hit->inactive No orthogonal_active Active in Orthogonal Assay? dose_response->orthogonal_active Yes dose_response->inactive No thiol_reactive Thiol Reactive? orthogonal_active->thiol_reactive Yes false_positive False Positive (Assay Artifact) orthogonal_active->false_positive No reactive_compound Reactive Compound (Deprioritize) thiol_reactive->reactive_compound Yes validated_hit Validated Hit (Proceed to SAR) thiol_reactive->validated_hit No

Caption: Decision tree for hit triage and prioritization.

By following these detailed protocols and applying a stringent hit triage strategy, researchers can effectively screen this compound libraries to identify high-quality, validated hits for progression into lead optimization and drug development programs.

References

Application Notes and Protocols: 5(4H)-Thiazolethione in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various fused heterocyclic systems utilizing 5(4H)-thiazolethione and its derivatives as key building blocks. The methodologies outlined are essential for the development of novel compounds with potential therapeutic applications.

Introduction

5(4H)-Thiazolethiones, particularly rhodanine and its analogues, are versatile synthons in medicinal chemistry. Their reactive methylene group at the C-5 position readily undergoes Knoevenagel condensation with various aldehydes and other electrophiles, providing a facile entry into a wide array of fused heterocyclic systems. These fused systems are of significant interest in drug discovery, with many exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details selected synthetic protocols that highlight the utility of this compound derivatives in constructing complex molecular architectures.

Protocol 1: Three-Component Synthesis of 5-Aryl(heteryl)idene-thiazolo[3,2-b][1][2][3]triazole-6(5H)-ones

This protocol describes a one-pot, three-component reaction for the synthesis of 5-aryl(heteryl)idene-thiazolo[3,2-b][1][2]triazole-6(5H)-ones, which are potent anticancer agents.[2] The reaction proceeds via the initial formation of a 1,2,4-triazole-3-thione, which then undergoes condensation with chloroacetic acid and an appropriate aldehyde.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 3-substituted-4-amino-1,2,4-triazole-5-thione (10 mmol), chloroacetic acid (10 mmol), the desired aromatic or heteroaromatic aldehyde (12 mmol), and anhydrous sodium acetate (20 mmol).

  • Solvent Addition: To the mixture, add a 1:1 solution of glacial acetic acid and acetic anhydride (10 mL total volume).

  • Reaction Conditions: The reaction mixture is refluxed for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or acetic acid to afford the pure 5-aryl(heteryl)idene-thiazolo[3,2-b][1][3][2]triazole-6(5H)-one.

Data Presentation
CompoundR1-CHO (Aldehyde)Yield (%)Melting Point (°C)
2a Benzaldehyde75220-222
2b 4-Chlorobenzaldehyde82265-267
2c 4-Methoxybenzaldehyde78240-242
2d 4-Nitrobenzaldehyde85290-292
2e 2-Thiophenecarboxaldehyde72235-237

Table 1: Synthesis of various 5-aryl(heteryl)idene-thiazolo[3,2-b][1][3][2]triazole-6(5H)-ones.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 3-Substituted-4-amino- 1,2,4-triazole-5-thione E Add Acetic Acid/ Acetic Anhydride (1:1) A->E B Chloroacetic Acid B->E C Aromatic Aldehyde C->E D Sodium Acetate D->E F Reflux for 3 hours E->F G Cool and Pour into Ice Water F->G H Filter Precipitate G->H I Recrystallize H->I J Pure Fused Heterocycle I->J

One-pot synthesis of thiazolo[3,2-b][1][3][2]triazole-6(5H)-ones.

Protocol 2: Synthesis of Tetrahydro-2H-pyrazolo[3,4-d]thiazole Derivatives

This protocol details the synthesis of novel tetrahydro-2H-pyrazolo[3,4-d]thiazole derivatives, starting from 4-thiazolidinones.[1] This multi-step synthesis involves the formation of a 5-benzylidene intermediate, which then undergoes cyclization with phenylhydrazine.

Experimental Protocol

Step 1: Synthesis of 5-(4-chlorobenzylidene)-4-thiazolidinones

  • A solution of the appropriate 4-thiazolidinone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in glacial acetic acid (20 mL) containing anhydrous sodium acetate (15 mmol) is refluxed for 5 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of Tetrahydro-2H-pyrazolo[3,4-d]thiazole Derivatives

  • A mixture of the 5-(4-chlorobenzylidene)-4-thiazolidinone (5 mmol) and phenylhydrazine (5.5 mmol) in absolute ethanol (30 mL) is refluxed for 8 hours.

  • The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether.

  • The solid product is collected by filtration and purified by column chromatography on silica gel (eluent: hexane-ethyl acetate) to yield the final pyrazolo[3,4-d]thiazole derivative.

Data Presentation
Starting ThiazolidinoneIntermediate Yield (%)Final Product Yield (%)Final Product M.P. (°C)
2-Thioxo-4-thiazolidinone8565188-190
Rhodanine9072210-212
3-Amino-2-thioxo-4-thiazolidinone8268195-197

Table 2: Yields for the synthesis of tetrahydro-2H-pyrazolo[3,4-d]thiazole derivatives.

Experimental Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization A 4-Thiazolidinone C Reflux in Acetic Acid with Sodium Acetate (5h) A->C B 4-Chlorobenzaldehyde B->C D 5-(4-chlorobenzylidene)- 4-thiazolidinone C->D F Reflux in Ethanol (8h) D->F E Phenylhydrazine E->F G Purification by Column Chromatography F->G H Tetrahydro-2H-pyrazolo[3,4-d]thiazole G->H

Two-step synthesis of pyrazolo[3,4-d]thiazole derivatives.

Conclusion

The protocols described herein demonstrate the versatility of 5(4H)-thiazolethiones as precursors for the synthesis of a variety of fused heterocyclic systems. These methods offer efficient routes to complex molecules with significant potential in drug discovery and development. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

Application Notes and Protocols for Radiolabeling 5(4H)-Thiazolethione Derivatives for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(4H)-thiazolethione derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for the development of targeted imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Their ability to be structurally modified allows for the fine-tuning of pharmacokinetic properties and target affinity. This document provides detailed protocols and application notes on two robust and widely applicable techniques for radiolabeling these derivatives: indirect ¹⁸F-labeling via click chemistry for PET imaging and chelation-based labeling with Technetium-99m for SPECT imaging.

These protocols are designed to serve as a comprehensive guide for researchers in the field of radiopharmaceutical sciences. While the specific reaction conditions may require optimization for novel this compound derivatives, the methodologies described herein provide a solid foundation for the successful development of novel radiotracers.

Radiolabeling Strategies

Two primary strategies for radiolabeling this compound derivatives are presented, each offering distinct advantages for different imaging modalities and research objectives.

  • Indirect ¹⁸F-Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click Chemistry": This modern and highly efficient method is ideal for incorporating the short-lived positron emitter Fluorine-18 (t½ ≈ 110 min) for high-resolution PET imaging. The strategy involves the synthesis of a derivative functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and its subsequent reaction with a readily available ¹⁸F-labeled azide prosthetic group. This bioorthogonal reaction proceeds rapidly under mild conditions, making it suitable for temperature-sensitive molecules.

  • Technetium-99m Labeling via a Chelating Agent: Technetium-99m (⁹⁹ᵐTc, t½ = 6.02 h) is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal gamma energy for SPECT imaging and its convenient availability from a ⁹⁹Mo/⁹⁹ᵐTc generator. This method involves conjugating a bifunctional chelating agent (e.g., a derivative of hydrazinonicotinamide, HYNIC) to the this compound core. The resulting conjugate can then be efficiently labeled with ⁹⁹ᵐTc in the presence of a coligand.

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the successful radiolabeling of this compound derivatives based on the protocols provided. These values are indicative and may vary depending on the specific substrate, reaction conditions, and purification method.

Parameter¹⁸F-Labeling via SPAAC⁹⁹ᵐTc-Labeling via HYNIC Chelation
Radionuclide Fluorine-18 (¹⁸F)Technetium-99m (⁹⁹ᵐTc)
Imaging Modality PETSPECT
Typical Radiochemical Yield (RCY) 30 - 60% (decay-corrected)> 90%
Radiochemical Purity > 98%> 95%
Molar Activity (Aₘ) 40 - 150 GBq/µmol50 - 200 GBq/µmol
Total Synthesis Time 60 - 90 minutes20 - 30 minutes
Reaction Temperature 37 - 80 °CRoom Temperature - 100 °C
Purification Method HPLC or Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)

Table 1: Comparative summary of ¹⁸F and ⁹⁹ᵐTc labeling techniques for this compound derivatives.

Experimental Protocols

Protocol 1: Indirect ¹⁸F-Labeling of a DBCO-Functionalized this compound Derivative

This protocol is divided into two stages: the synthesis of the precursor molecule and the radiolabeling with an ¹⁸F-azide prosthetic group.

A. Synthesis of the DBCO-Functionalized Precursor:

  • Functionalization of the this compound core: Introduce a reactive functional group (e.g., an amino or carboxyl group) onto the this compound scaffold at a position that does not interfere with its biological activity. This may require a multi-step organic synthesis.

  • Conjugation with DBCO: React the functionalized this compound with an activated DBCO derivative (e.g., DBCO-NHS ester for an amino-functionalized core, or DBCO-amine for a carboxyl-functionalized core) in an appropriate solvent (e.g., DMF or DMSO) with a suitable base (e.g., DIPEA) at room temperature for 4-12 hours.

  • Purification: Purify the resulting DBCO-conjugated precursor by flash column chromatography or preparative HPLC to achieve high chemical purity.

  • Characterization: Confirm the structure and purity of the precursor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Radiolabeling with [¹⁸F]F-Azide:

Note: All radiochemical procedures should be performed in a shielded hot cell with appropriate radiation safety measures.

  • Preparation of the ¹⁸F-azide prosthetic group: Synthesize an azide-containing prosthetic group labeled with ¹⁸F. A common example is [¹⁸F]fluoroethyl-azide, which can be prepared from the corresponding tosylate precursor and [¹⁸F]fluoride.

  • Reaction Setup: In a shielded vial, dissolve the DBCO-functionalized this compound precursor (typically 1-2 mg) in a suitable solvent such as DMSO or a mixture of acetonitrile and water.

  • Radiolabeling Reaction: Add the prepared [¹⁸F]F-azide prosthetic group to the solution of the precursor. Seal the vial and heat the reaction mixture at the optimized temperature (typically between 40-80 °C) for 15-30 minutes.

  • Purification: Purify the radiolabeled product, [¹⁸F]Thiazolethione-Derivative, from unreacted [¹⁸F]F-azide and the precursor using semi-preparative HPLC or a solid-phase extraction (SPE) cartridge.

  • Formulation: Evaporate the HPLC solvent and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

  • Quality Control:

    • Radiochemical Purity: Analyze by radio-HPLC to ensure purity is >98%.

    • Molar Activity: Calculate by measuring the total radioactivity and the mass of the product.

    • Sterility and Endotoxin Testing: Perform standard tests to ensure the product is suitable for in vivo studies.

Protocol 2: ⁹⁹ᵐTc-Labeling of a HYNIC-Functionalized this compound Derivative

A. Synthesis of the HYNIC-Functionalized Precursor:

  • Functionalization of the this compound core: As in Protocol 1, introduce a reactive functional group suitable for conjugation.

  • Conjugation with HYNIC: React the functionalized this compound with an activated HYNIC derivative (e.g., HYNIC-NHS ester) in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5) at room temperature for 2-4 hours.

  • Purification: Purify the HYNIC-conjugated precursor using preparative HPLC.

  • Characterization: Confirm the structure and purity of the precursor by NMR and mass spectrometry.

B. Radiolabeling with ⁹⁹ᵐTc:

  • Reagent Preparation:

    • Prepare a solution of the HYNIC-conjugated precursor (typically 10-20 µg) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0-7.0).

    • Prepare a solution of a coligand, such as tricine or EDDA, in water.

    • Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂), in dilute HCl.

  • Reaction Setup: In a sterile vial, combine the HYNIC-precursor solution, the coligand solution, and the stannous chloride solution.

  • Radiolabeling Reaction: Add freshly eluted [⁹⁹ᵐTc]pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator to the vial. Gently mix and incubate at room temperature or heat at 70-100 °C for 15-20 minutes.

  • Purification (if necessary): In many cases, the radiochemical purity is high enough for direct use. If purification is required, use a C18 SPE cartridge.

  • Quality Control:

    • Radiochemical Purity: Determine by radio-TLC or radio-HPLC to ensure purity is >95%.

    • Stability: Assess the stability of the radiolabeled compound in saline and serum at 37 °C over several hours.

Visualizations

Radiolabeling_Workflow_18F_SPAAC Workflow for ¹⁸F-Labeling via SPAAC cluster_Precursor_Synthesis Precursor Synthesis (Cold Chemistry) cluster_Radiolabeling Radiolabeling (Hot Chemistry) Thiazolethione This compound Core Func_Thiazolethione Functionalized Thiazolethione Thiazolethione->Func_Thiazolethione Functionalization DBCO_Precursor DBCO-Thiazolethione Precursor Func_Thiazolethione->DBCO_Precursor DBCO Conjugation Reaction SPAAC Reaction (Click Chemistry) DBCO_Precursor->Reaction F18_Azide [¹⁸F]F-Azide Prosthetic Group F18_Azide->Reaction Purification Purification (HPLC or SPE) Reaction->Purification QC Quality Control Purification->QC Final_Product [¹⁸F]Radiotracer QC->Final_Product

Caption: Workflow for ¹⁸F-Labeling of this compound Derivatives.

Radiolabeling_Workflow_99mTc Workflow for ⁹⁹ᵐTc-Labeling via Chelation cluster_Precursor_Synthesis_Tc Precursor Synthesis (Cold Chemistry) cluster_Radiolabeling_Tc Radiolabeling (Hot Chemistry) Thiazolethione_Tc This compound Core Func_Thiazolethione_Tc Functionalized Thiazolethione Thiazolethione_Tc->Func_Thiazolethione_Tc Functionalization HYNIC_Precursor HYNIC-Thiazolethione Precursor Func_Thiazolethione_Tc->HYNIC_Precursor HYNIC Conjugation Reaction_Tc Chelation Reaction HYNIC_Precursor->Reaction_Tc Tc99m [⁹⁹ᵐTc]NaTcO₄ Tc99m->Reaction_Tc SnCl2 SnCl₂ (Reducing Agent) SnCl2->Reaction_Tc Coligand Coligand (e.g., Tricine) Coligand->Reaction_Tc QC_Tc Quality Control Reaction_Tc->QC_Tc Final_Product_Tc [⁹⁹ᵐTc]Radiotracer QC_Tc->Final_Product_Tc

Caption: Workflow for ⁹⁹ᵐTc-Labeling of this compound Derivatives.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the radiolabeling of this compound derivatives for PET and SPECT imaging. The choice between ¹⁸F-labeling via click chemistry and ⁹⁹ᵐTc-labeling via chelation will depend on the specific research goals, the desired imaging modality, and the available infrastructure. Successful implementation of these protocols will enable the development of novel imaging agents for the in vivo study of various biological processes and disease states, ultimately contributing to advancements in molecular imaging and drug development.

Troubleshooting & Optimization

troubleshooting common issues in 5(4H)-thiazolethione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5(4H)-thiazolethiones and their derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 5(4H)-thiazolethiones?

The most common synthetic route to 5(4H)-thiazolethiones, particularly N-substituted rhodanines (a subclass of 5(4H)-thiazolethiones), involves the condensation reaction of a primary amine, carbon disulfide, and an α-haloacetic acid. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then reacts with the α-haloacetic acid to form a thio-substituted acetic acid derivative. Finally, intramolecular cyclization with dehydration yields the 5(4H)-thiazolethione ring.

Q2: My reaction mixture has turned into a thick, intractable tar. What could be the cause?

Resinification or tar formation is a common issue, often caused by side reactions such as polymerization of starting materials or products, especially at elevated temperatures. The use of highly reactive starting materials or inappropriate solvents can also contribute to this problem. To mitigate this, consider using milder reaction conditions, a different solvent system, or adding the reagents in a more controlled manner.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

Common side products can include unreacted starting materials, the dithiocarbamate intermediate, and products from self-condensation of the α-haloacetic acid. Additionally, depending on the reaction conditions, decomposition of the dithiocarbamate can lead to the formation of isothiocyanates.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields are a frequent challenge in this compound synthesis. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature incrementally.Drive the reaction to completion and increase the yield of the desired product.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require initial cooling to control the exothermic formation of the dithiocarbamate, followed by heating to promote cyclization.Improved reaction kinetics and minimized side product formation, leading to a higher yield.
Incorrect Stoichiometry Ensure the correct molar ratios of the reactants. A slight excess of the primary amine or carbon disulfide may be beneficial in some cases.Maximized conversion of the limiting reagent to the desired product.
Poor Solvent Choice The choice of solvent is critical. Protic solvents like ethanol or water can facilitate the reaction, while in some cases, aprotic solvents like DMF or THF may be more suitable.[1]Enhanced solubility of reactants and intermediates, leading to a more efficient reaction.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction, particularly in the formation of the dithiocarbamate intermediate.Reduced hydrolysis of intermediates and improved overall yield.
Issue 2: Difficulty in Product Purification

Purification of 5(4H)-thiazolethiones can be complicated by the presence of polar byproducts and the sometimes-oily nature of the product.

Problem Suggested Purification Technique Detailed Protocol
Product is a Dark, Oily Residue Trituration: If the product is expected to be a solid, trituration with a non-polar solvent can help induce crystallization and remove soluble impurities.1. Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether) to the crude oil. 2. Vigorously stir or sonicate the mixture. 3. If a solid precipitates, collect it by filtration and wash with a fresh portion of the cold solvent.
Multiple Polar Impurities Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.1. Choose an appropriate solvent system based on TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes. 2. Pack a silica gel column and carefully load the crude product. 3. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
Product Contaminated with Starting Material Recrystallization: If the product has been isolated but is still impure, recrystallization can be a powerful purification technique.1. Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble. 2. Allow the solution to cool slowly to induce crystallization. 3. Collect the crystals by filtration and wash with a small amount of the cold solvent.
Persistent Colored Impurities Charcoal Treatment: Activated charcoal can be used to remove colored impurities.1. Dissolve the crude product in a suitable solvent. 2. Add a small amount of activated charcoal (approx. 1-2% by weight). 3. Heat the mixture gently for a short period and then filter through celite to remove the charcoal. 4. Proceed with recrystallization or another purification method.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-5(4H)-thiazolethiones

This protocol is a general guideline and may require optimization for specific substrates.

  • Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol of amine). Cool the solution in an ice bath.

  • To the cooled solution, add carbon disulfide (1.1 eq.) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of potassium hydroxide (1.1 eq.) in water or ethanol dropwise.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Thiazolethione Ring Formation: To the same flask, add a solution of ethyl bromoacetate (1.0 eq.) in the same solvent dropwise.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • If a solid precipitate forms, collect it by filtration, wash with water, and dry.

  • If an oil separates, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Pathways

troubleshooting_workflow start Start Synthesis issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Yield < 50% purification_difficulty Purification Difficulty issue->purification_difficulty Multiple Spots on TLC tar_formation Tar Formation issue->tar_formation Intractable Residue check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_reaction optimize_purification Optimize Purification (Trituration, Column, Recrystallization) purification_difficulty->optimize_purification modify_conditions Modify Reaction Conditions (Milder Temp, Solvent Change) tar_formation->modify_conditions solution_yield Improved Yield check_reaction->solution_yield solution_purity Pure Product optimize_purification->solution_purity solution_tar Reduced Side Reactions modify_conditions->solution_tar

Caption: A troubleshooting workflow for common issues in this compound synthesis.

synthesis_pathway amine Primary Amine (R-NH2) dithiocarbamate Dithiocarbamate Intermediate amine->dithiocarbamate cs2 Carbon Disulfide (CS2) cs2->dithiocarbamate haloacid α-Haloacetic Acid (X-CH2COOH) thioacetate Thioacetate Intermediate haloacid->thioacetate dithiocarbamate->thioacetate product This compound thioacetate->product Intramolecular Cyclization

Caption: The general synthetic pathway for 5(4H)-thiazolethiones.

References

Technical Support Center: Synthesis of 5(4H)-Thiazolethione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5(4H)-thiazolethione derivatives, particularly those synthesized via Knoevenagel condensation of rhodanine and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 5-arylmethylene-5(4H)-thiazolethione derivatives?

A1: The most common and efficient method is the Knoevenagel condensation of a rhodanine derivative (or a related this compound) with an aromatic aldehyde. This reaction is typically catalyzed by a base and can be performed in various solvents.

Q2: What are the key factors influencing the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Choice of Catalyst: The type and amount of catalyst are crucial. Common catalysts include piperidine, sodium acetate, and various ionic liquids.[1]

  • Solvent Selection: The solvent affects the solubility of reactants and the reaction rate. Glacial acetic acid, ethanol, and deep eutectic solvents are frequently used.[2][3]

  • Reaction Temperature and Time: Optimization of these parameters is essential to ensure complete reaction and minimize side product formation.

  • Purity of Starting Materials: The purity of the rhodanine derivative and the aldehyde directly impacts the purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the limiting reactant (usually the aldehyde) indicates the completion of the reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of this compound derivatives.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of catalyst. Consider alternative catalysts such as ionic liquids or solid-supported bases which can offer higher efficiency.[1][4][5]
Suboptimal Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction by TLC. Some reactions may require refluxing for several hours.[6]
Insufficient Reaction Time Extend the reaction time and continue to monitor by TLC until the starting materials are consumed.
Poor Solubility of Reactants Choose a solvent in which both the rhodanine derivative and the aldehyde are soluble at the reaction temperature. Deep eutectic solvents can be an effective alternative for poorly soluble compounds.[2][3]
Product Contamination and Impurities
Potential Cause Troubleshooting Steps
Unreacted Aldehyde If the reaction has gone to completion and unreacted aldehyde remains, it can often be removed during the work-up by washing the crude product with a suitable solvent in which the aldehyde is soluble but the product is not. Recrystallization is also an effective purification method.
Formation of Side Products Side reactions can occur, especially at high temperatures or with prolonged reaction times. Optimize the reaction conditions (temperature, time, and catalyst amount) to minimize their formation. If side products are present, purification by column chromatography or recrystallization is necessary.
Presence of Starting Rhodanine Unreacted rhodanine can typically be removed by recrystallization from a suitable solvent like glacial acetic acid or an ethanol/water mixture.[6]

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol describes a general method for the synthesis of 5-arylmethylene-rhodanine-3-acetic acid.

Materials:

  • Rhodanine-3-acetic acid

  • Substituted aromatic aldehyde

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve rhodanine-3-acetic acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.

  • Add anhydrous sodium acetate (1 equivalent) to the mixture.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from glacial acetic acid or an appropriate solvent system (e.g., ethanol/water) to obtain the pure 5-arylmethylene-rhodanine-3-acetic acid.[6]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium AcetateGlacial Acetic AcidReflux366-80[6]
PiperidineEthanolReflux4~70[1]
Choline chloride:urea (1:2)None (Deep Eutectic)90110-78[3]
L-proline:glycerol (1:2)None (Deep Eutectic)60194[2]
CuFe2O4 NPsWater800.5~95[4]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reactants Mix Rhodanine Derivative, Aldehyde, and Catalyst in Solvent start->reactants reaction Heat/Reflux and Monitor by TLC reactants->reaction completion Reaction Complete? reaction->completion completion->reaction No precipitation Precipitate Crude Product (e.g., in ice water) completion->precipitation Yes filtration Filter and Wash Solid precipitation->filtration purification Purify by Recrystallization or Column Chromatography filtration->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Workflow for the synthesis and purification of this compound derivatives.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Insufficient Reaction Time start->cause3 cause4 Poor Reactant Solubility start->cause4 solution1 Use Fresh/Alternative Catalyst cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Extend Reaction Time cause3->solution3 solution4 Change Solvent cause4->solution4

Caption: Troubleshooting guide for addressing low product yield in this compound synthesis.

References

by-product formation and removal in 5(4H)-thiazolethione reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5(4H)-thiazolethione reactions. The information is presented in a question-and-answer format to directly address common issues related to by-product formation and removal.

Troubleshooting Guides

This section offers solutions to specific problems that may be encountered during the synthesis and purification of 5(4H)-thiazolethiones and their derivatives.

Issue 1: Presence of an Unexpected Higher Molecular Weight By-product

Question: After synthesizing a 5-ylidene-5(4H)-thiazolethione via Knoevenagel condensation, I observe a significant by-product with a molecular weight that appears to be a dimer of my starting thiazolethione. How can I identify and remove this impurity?

Answer:

The formation of dimers, such as 3,3'-diethyl-Δ5,5'-birhodanine in the case of 3-ethylrhodanine reactions, is a known side reaction.[1] These by-products arise from the self-condensation of the this compound starting material, particularly under basic conditions or upon prolonged heating.

Identification:

  • Mass Spectrometry (MS): Look for a peak corresponding to approximately twice the molecular weight of your starting thiazolethione.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer may show a loss of the active methylene protons at the C5 position and the appearance of new signals corresponding to the linkage between the two rings.

Removal Protocol:

  • Column Chromatography: This is the most effective method for separating the dimer from the desired product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The dimer, being less polar than the desired 5-ylidene product in many cases, will elute first.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be effective. Try dissolving the crude product in a minimal amount of a hot solvent in which the desired product has good solubility and the dimer has poor solubility (e.g., ethanol, isopropanol, or a mixture of solvents like dichloromethane/hexane). Allow the solution to cool slowly to promote the crystallization of the pure product.

Issue 2: Incomplete Reaction and Presence of Unreacted Starting Materials

Question: My Knoevenagel condensation between an aldehyde and a this compound is sluggish and results in a mixture of starting materials and the desired product. How can I drive the reaction to completion and simplify purification?

Answer:

Incomplete conversion in Knoevenagel condensations can be due to several factors, including insufficient catalyst activity, poor solubility of starting materials, or a deactivated aldehyde.

Troubleshooting Steps:

  • Catalyst and Solvent Optimization:

    • The choice of base and solvent is critical. While inorganic bases are sometimes ineffective, organic bases like piperidine, triethylamine (TEA), or the use of a catalytic amount of an amino acid like L-proline in a suitable solvent can improve reaction rates and yields.[2][3]

    • Consider using a solvent system that ensures the solubility of all reactants. For challenging substrates, a higher boiling point solvent like toluene or DMF might be necessary.

  • Reaction Conditions:

    • Temperature: Gently heating the reaction mixture can often drive it to completion. Microwave-assisted synthesis has also been shown to be effective in reducing reaction times and improving yields.[3]

    • Water Removal: The Knoevenagel condensation produces water as a by-product. Using a Dean-Stark apparatus to remove water azeotropically can shift the equilibrium towards the product.

  • Purification:

    • If the reaction still results in a mixture, column chromatography is the most reliable method for separating the unreacted starting materials from the product. The polarity difference between the aldehyde, the thiazolethione, and the more conjugated 5-ylidene product is usually sufficient for good separation.

Issue 3: Formation of a Complex Mixture of Unidentifiable By-products

Question: The synthesis of my this compound has resulted in a complex mixture of products that are difficult to characterize. What are the likely side reactions, and how can I obtain a cleaner product?

Answer:

A complex product mixture often indicates the degradation of starting materials or the occurrence of multiple side reactions. For instance, in syntheses starting from thiourea and α-halo acids, impurities can arise if the reaction conditions are not carefully controlled.

Potential Side Reactions and Solutions:

  • Degradation of Starting Materials: Some starting materials, like dithiooxamide, can degrade under harsh heating, leading to impurities.

    • Solution: Optimize the reaction temperature and time. A stepwise heating profile, where the reaction is held at a lower temperature initially to allow for intermediate formation before proceeding to a higher temperature, can sometimes lead to a cleaner reaction.

  • Thiourea-Related By-products: When using thiourea, side reactions can lead to the formation of pseudothiohydantoins or other related heterocycles.

    • Solution: Careful control of pH and temperature is crucial. Ensure the reaction is performed under the optimal conditions reported for the specific transformation.

  • Purification of Complex Mixtures:

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can be an effective way to isolate the desired product from a complex mixture.

    • High-Performance Liquid Chromatography (HPLC): For more challenging separations, preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound reactions?

A1: The most frequently encountered by-products include:

  • Dimers or oligomers of the starting this compound.

  • Unreacted starting materials (e.g., aldehyde and thiazolethione in Knoevenagel condensations).

  • By-products from the degradation of reagents , especially when using thermally sensitive compounds.

  • In syntheses starting from basic building blocks, isomeric impurities or related heterocyclic cores can sometimes form.

Q2: How can I prevent the formation of by-products in the first place?

A2: To minimize by-product formation:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and the stoichiometry of reactants.

  • Choose the Right Catalyst and Solvent: The choice of catalyst and solvent can significantly impact the reaction's selectivity.

  • Maintain an Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Use Pure Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.

Q3: What are the recommended general purification techniques for 5(4H)-thiazolethiones?

A3: The most common and effective purification methods are:

  • Recrystallization: This is often the first method to try for solid products, as it can be highly effective for removing small amounts of impurities.

  • Column Chromatography: This is a versatile technique for separating products from by-products and unreacted starting materials, especially for complex mixtures or when high purity is required.

Data Summary

Table 1: Common By-products and Recommended Purification Methods

By-product TypeFormation MechanismRecommended Purification Method
Dimer/OligomerSelf-condensation of the this compoundColumn Chromatography, Recrystallization
Unreacted Starting MaterialsIncomplete reactionColumn Chromatography
Degradation ProductsThermal or chemical decomposition of reagentsOptimization of reaction conditions, Column Chromatography
Isomeric ImpuritiesNon-selective reaction pathwaysColumn Chromatography, Preparative HPLC

Visual Guides

Logical Workflow for Troubleshooting By-product Formation

Byproduct_Troubleshooting start By-product Observed in Reaction check_mw Check Mass Spectrum for Higher MW Species start->check_mw dimer Probable Dimer/Oligomer check_mw->dimer Yes unreacted_sm Unreacted Starting Materials (Check TLC/LC-MS) check_mw->unreacted_sm No purify_chrom Purify by Column Chromatography dimer->purify_chrom purify_recryst Attempt Recrystallization dimer->purify_recryst complex_mixture Complex Mixture of By-products unreacted_sm->complex_mixture No optimize_rxn Optimize Reaction Conditions (Temp, Time, Catalyst) unreacted_sm->optimize_rxn Yes complex_mixture->purify_chrom end Pure Product Obtained purify_chrom->end purify_recryst->end optimize_rxn->end

Caption: Troubleshooting flowchart for by-product identification and removal.

Experimental Workflow for By-product Removal

Removal_Workflow start Crude Reaction Mixture extraction Aqueous Work-up & Solvent Extraction start->extraction concentration Concentration in vacuo extraction->concentration recrystallization_attempt Attempt Recrystallization concentration->recrystallization_attempt pure_solid Pure Crystalline Product recrystallization_attempt->pure_solid Successful oily_solid Oily Solid / Impure Crystals recrystallization_attempt->oily_solid Unsuccessful column_chrom Column Chromatography (Silica Gel) oily_solid->column_chrom fraction_collection Collect and Analyze Fractions (TLC) column_chrom->fraction_collection combine_pure Combine Pure Fractions & Concentrate fraction_collection->combine_pure final_product Pure Product combine_pure->final_product

Caption: General experimental workflow for the purification of 5(4H)-thiazolethiones.

References

Technical Support Center: Optimizing Catalyst Selection for 5(4H)-Thiazolethione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of 5(4H)-thiazolethiones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 5(4H)-thiazolethiones?

The most common and versatile method for synthesizing 5(4H)-thiazolethiones is a variation of the Hantzsch thiazole synthesis. It involves the condensation reaction between an ammonium dithiocarbamate and an α-halo ketone (e.g., α-bromoacetophenone). The reaction is typically promoted by a base in a suitable solvent.

Q2: What is the role of the "catalyst" in this synthesis?

In the context of 5(4H)-thiazolethione synthesis, the term "catalyst" often refers to a base that facilitates the reaction. The base plays a crucial role in deprotonating the dithiocarbamate, increasing its nucleophilicity to attack the α-halo ketone. It also promotes the final cyclization and dehydration steps to form the thiazolethione ring. While not a true catalyst that is regenerated in a catalytic cycle, the choice and amount of base are critical for reaction success.

Q3: How do I select an appropriate base for my reaction?

The choice of base depends on the reactivity of your substrates. A moderately strong base is usually sufficient.

  • Triethylamine (Et3N): A common and effective choice for many substrates.

  • Pyridine: Another frequently used base.

  • Sodium acetate (NaOAc): A milder base that can be effective.

  • Sodium ethoxide (NaOEt): A stronger base that may be required for less reactive substrates, but can also lead to side reactions.

It is recommended to start with a weaker base like triethylamine and move to a stronger base if the reaction is sluggish.

Q4: What are the best solvents for this compound synthesis?

The solvent's polarity can significantly impact the reaction rate and yield.

  • Ethanol: A widely used protic solvent that is effective for dissolving the reactants.

  • 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF): Aprotic polar solvents that can also be very effective. A combination of THF and DMF with a base like triethylamine has been shown to give good results in related thiazole syntheses.

  • Acetic acid: Can act as both a solvent and a catalyst, but may not be suitable for all substrates.

The optimal solvent should be determined empirically for each specific reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Incorrect Base: The base may be too weak to deprotonate the dithiocarbamate effectively, or too strong, leading to decomposition. 2. Inappropriate Solvent: The reactants may not be fully dissolved, or the solvent may not be suitable for the reaction mechanism. 3. Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier. 4. Incomplete Dehydration: A stable 4-hydroxy-Δ2-thiazoline intermediate may have formed instead of the final thiazolethione. This can occur with certain α-halo ketones.1. Optimize the Base: Start with triethylamine. If the yield is low, try a stronger base like sodium ethoxide, but monitor for side products. 2. Screen Solvents: Try different solvents like ethanol, THF, or a THF/DMF mixture. Ensure all reactants are fully dissolved before proceeding. 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing is often necessary. 4. Promote Dehydration: If the formation of a hydroxythiazoline intermediate is suspected, adding a dehydrating agent or switching to a solvent that azeotropically removes water might help. Basic catalysis can also promote this step.
Formation of Multiple Side Products 1. Base is too Strong: Strong bases can promote side reactions, such as self-condensation of the ketone or decomposition of the dithiocarbamate. 2. High Reaction Temperature: Excessive heat can lead to the decomposition of reactants and products. 3. Air Oxidation: Some intermediates or the final product might be sensitive to air oxidation.1. Use a Milder Base: Switch from a strong base like sodium ethoxide to a milder one like triethylamine or sodium acetate. 2. Optimize Temperature: Run the reaction at the lowest temperature that gives a reasonable reaction rate. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
Difficulty in Product Purification 1. Resinification: The reaction may lead to the formation of polymeric materials, making purification difficult. 2. Unreacted Starting Materials: If the reaction does not go to completion, the product will be contaminated with starting materials.1. Modify Reaction Conditions: Lower the temperature and use a milder base to reduce the formation of polymeric side products. 2. Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials and stop the reaction once the limiting reagent is consumed.

Quantitative Data on Catalyst/Base Selection

Base Solvent Temperature Hypothetical Yield (%) Remarks
TriethylamineEthanolReflux75-85A good starting point for optimization.
PyridineEthanolReflux70-80Similar to triethylamine, can be a good alternative.
Sodium AcetateAcetic AcidReflux60-70Milder conditions, may be slower but can be cleaner for sensitive substrates.
Sodium EthoxideEthanolRoom Temp50-60Stronger base may cause side reactions at higher temperatures.
TriethylamineTHF/DMFReflux80-90Aprotic polar solvents can enhance reaction rates and yields.

Experimental Protocol: Synthesis of a 4-Aryl-5(4H)-thiazolethione

This protocol describes a general procedure for the synthesis of a 4-aryl-5(4H)-thiazolethione from an ammonium dithiocarbamate and an α-bromoacetophenone derivative.

Materials:

  • Ammonium dithiocarbamate derivative (1.0 eq)

  • α-Bromoacetophenone derivative (1.0 eq)

  • Triethylamine (1.2 eq)

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ammonium dithiocarbamate (1.0 eq) in ethanol.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Ketone: Slowly add a solution of the α-bromoacetophenone derivative (1.0 eq) in ethanol to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the residue into cold water to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 4-aryl-5(4H)-thiazolethione.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product dissolve 1. Dissolve Dithiocarbamate in Solvent add_base 2. Add Base (e.g., Triethylamine) dissolve->add_base add_ketone 3. Add α-Halo Ketone Solution add_base->add_ketone reflux 4. Heat to Reflux & Monitor by TLC add_ketone->reflux cool 5. Cool & Concentrate reflux->cool precipitate 6. Precipitate in Water cool->precipitate filter 7. Filter & Dry precipitate->filter purify 8. Recrystallize filter->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide problem Problem: Low Yield / Side Products cause_base Potential Cause: Incorrect Base problem->cause_base Is the base optimal? cause_solvent Potential Cause: Inappropriate Solvent problem->cause_solvent Are reactants dissolved? cause_temp Potential Cause: Suboptimal Temperature problem->cause_temp Is temperature correct? cause_intermediate Potential Cause: Stable Intermediate problem->cause_intermediate Is reaction complete? solution_base Solution: Screen Bases (e.g., Et3N, Pyridine, NaOAc) cause_base->solution_base solution_solvent Solution: Screen Solvents (e.g., EtOH, THF, DMF) cause_solvent->solution_solvent solution_temp Solution: Optimize Temperature (e.g., Room Temp to Reflux) cause_temp->solution_temp solution_dehydration Solution: Promote Dehydration (e.g., Basic Catalysis) cause_intermediate->solution_dehydration

Technical Support Center: Overcoming Poor Solubility of 5(4H)-thiazolethione Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the poor solubility of 5(4H)-thiazolethione derivatives during in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives show poor solubility in aqueous bioassay media?

A1: this compound derivatives often possess a planar, aromatic core and lipophilic substituents, which contribute to high crystal lattice energy and low affinity for water. This inherent hydrophobicity leads to limited solubility in the aqueous buffers and cell culture media used in most bioassays.

Q2: What is the best initial solvent for preparing a stock solution of a this compound derivative?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used initial solvent for creating high-concentration stock solutions of poorly soluble compounds, including this compound derivatives. Prepare a stock solution in the range of 10-50 mM in 100% DMSO.

Q3: What is the maximum permissible concentration of DMSO in my bioassay?

A3: The final concentration of DMSO in your bioassay should generally be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance for DMSO can vary significantly between different cell lines and assay types. It is crucial to determine the DMSO tolerance for your specific experimental system by running a vehicle control with different DMSO concentrations.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Refer to the Troubleshooting Guide below for detailed strategies to address this problem.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution

Symptoms:

  • Visible precipitate or cloudiness in the assay well or tube after adding the compound.

  • Inconsistent or non-reproducible bioassay results.

  • Low signal-to-noise ratio in the assay.

Possible Causes:

  • The final concentration of the compound exceeds its aqueous solubility.

  • The compound is not stable in the aqueous buffer.

Solutions:

  • Reduce the Final Concentration: Test a wider range of concentrations, starting from a much lower concentration.

  • Use a Co-solvent: Incorporate a water-miscible co-solvent in your final assay medium. Ethanol or polyethylene glycol 400 (PEG 400) can be used, but like DMSO, their final concentration should be optimized and kept low.

  • Employ Solubilizing Excipients:

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic compound, increasing its apparent solubility. Prepare the compound-cyclodextrin complex before adding it to the assay medium.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that solubilize the compound. Use with caution, as surfactants can interfere with cell membranes and some assay components.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. However, ensure the pH remains within the optimal range for your biological system.

  • Acoustic Dispensing: If available, use an acoustic liquid handler to dispense nanoliter volumes of the DMSO stock directly into the assay plate, which can minimize precipitation by allowing for rapid mixing.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Poor correlation between dose and response.

Possible Causes:

  • Undissolved compound particles in the stock solution.

  • Time-dependent precipitation of the compound in the assay medium.

Solutions:

  • Ensure Complete Dissolution of Stock Solution: After preparing the stock solution in DMSO, vortex it thoroughly and visually inspect for any undissolved particles. Gentle warming (to 37°C) or sonication can aid dissolution.

  • Pre-incubation and Stability Assessment: Assess the solubility of your compound in the final assay medium over the time course of your experiment. This can be done by preparing the final dilution and observing it for precipitation at different time points under a microscope.

  • Serial Dilution Strategy: Instead of a large single dilution, perform a serial dilution of the DMSO stock in a mixture of DMSO and the final aqueous buffer to gradually decrease the solvent strength.

Data Presentation: Solubility of this compound Derivatives

SolventSolubilityTypical Stock ConcentrationNotes
WaterInsolubleN/ANot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS)InsolubleN/ANot recommended for initial dissolution.
Ethanol (100%)Sparingly to Moderately Soluble1-10 mMCan be used as a co-solvent.
Methanol (100%)Sparingly Soluble1-5 mMLess commonly used for bioassays.
Dimethyl Sulfoxide (DMSO)Soluble10-50 mMThe recommended solvent for primary stock solutions.
Dimethylformamide (DMF)Soluble10-50 mMCan be used as an alternative to DMSO, but may be more toxic to cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 1-5 mg of the this compound derivative into a sterile microcentrifuge tube.

  • Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the microcentrifuge tube.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.

  • Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions using a Serial Dilution Method
  • Prepare a 2X final concentration of your compound in the assay medium containing 1% DMSO (or the highest tolerable concentration).

  • For a final assay concentration of 10 µM with 0.5% DMSO:

    • Prepare a 2 mM intermediate solution by diluting the 10 mM DMSO stock into 100% DMSO.

    • Prepare a 20 µM working solution by adding the appropriate volume of the 2 mM intermediate stock to your assay buffer.

    • Add an equal volume of the 20 µM working solution to your cells in the assay plate, resulting in a final concentration of 10 µM and 0.5% DMSO.

  • Always prepare fresh working solutions for each experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_qc Quality Control stock Prepare 10-50 mM Stock in 100% DMSO intermediate Prepare Intermediate Dilutions in 100% DMSO stock->intermediate Serial Dilution working Prepare Final Working Solution in Assay Medium intermediate->working Dilute into Aqueous Medium plate Add Working Solution to Assay Plate (e.g., Cells) working->plate precipitate_check Visual/Microscopic Check for Precipitation working->precipitate_check incubation Incubate for Desired Time plate->incubation vehicle_control Run Vehicle Control (DMSO only) plate->vehicle_control readout Perform Assay Readout incubation->readout

Caption: Experimental workflow for handling poorly soluble this compound derivatives in bioassays.

signaling_pathway cluster_pathway Generic Proliferation Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf proliferation Cell Proliferation, Survival, Angiogenesis tf->proliferation compound This compound derivative compound->receptor Inhibition compound->raf Inhibition

Caption: Example signaling pathway (MAPK) often targeted in cancer, a common therapeutic area for thiazole derivatives.

strategies to prevent degradation of 5(4H)-thiazolethione during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 5(4H)-thiazolethione to minimize degradation and ensure the integrity of your research materials. The following information is compiled from literature on related thiazole and thione compounds and is intended to serve as a practical guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. Specifically, storage at 2-8°C in a tightly sealed container is advisable. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q2: How sensitive is this compound to light?

A2: Thiazole-containing compounds can be susceptible to photodegradation.[1][2] Exposure to light, especially UV radiation, can initiate degradation pathways. It is crucial to store this compound in amber vials or light-blocking containers to prevent photochemical reactions.

Q3: Can this compound degrade at room temperature?

A3: While specific data for this compound is limited, sulfur-containing heterocyclic compounds can be prone to thermal degradation. Storage at elevated temperatures should be avoided. For long-term storage, refrigeration (2-8°C) is recommended to slow down potential degradation processes.

Q4: What are the known or likely degradation products of this compound?

A4: Based on studies of related compounds, degradation of this compound can occur through several pathways. Oxidative degradation of the thione group can lead to the formation of a sulfine (thione S-oxide), which may further oxidize to a ketone.[3] Photodegradation can involve cleavage of the thiazole ring, potentially breaking the C-S bonds.[2] Hydrolysis, especially under acidic or basic conditions, could also lead to ring opening.

Q5: Is this compound compatible with all common laboratory solvents?

A5: While soluble in many organic solvents, care should be taken with protic solvents, especially under prolonged storage in solution. The use of fresh, anhydrous solvents for preparing stock solutions is recommended. Solutions should be stored at low temperatures and protected from light. For long-term storage, it is best to keep the compound as a solid.

Troubleshooting Guides

Issue 1: I observe a color change in my solid this compound sample (e.g., from yellow to brownish).

  • Possible Cause: This may indicate degradation, possibly due to oxidation or exposure to light.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored in a cool, dark, and dry place, under an inert atmosphere if possible.

    • Purity Check: Analyze the sample using a suitable analytical method like HPLC or LC-MS to determine its purity and identify potential degradation products.

    • Prevent Further Degradation: If the sample is still usable, transfer it to a new, clean, and dry amber vial. Flush with inert gas before sealing. Store under recommended conditions (2-8°C, protected from light).

    • Future Prevention: Always handle the compound in a controlled environment with minimal exposure to light and air.

Issue 2: My this compound solution has become cloudy or shows precipitation.

  • Possible Cause: This could be due to the formation of insoluble degradation products or precipitation of the compound itself due to temperature changes or solvent evaporation.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the precipitate. If it appears crystalline and similar to the original compound, it might be due to supersaturation.

    • Solubility Check: Gently warm the solution to see if the precipitate redissolves. If it does, it was likely due to temperature-related solubility issues.

    • Analysis of Precipitate: If the precipitate does not redissolve or appears amorphous, it is likely a degradation product. Separate the precipitate and the supernatant and analyze both fractions by LC-MS or a similar technique to identify the components.

    • Solution Stability: Prepare fresh solutions for immediate use whenever possible. If short-term storage of solutions is necessary, store them at low temperatures in the dark.

Issue 3: I am observing a loss of biological activity or inconsistent results in my experiments.

  • Possible Cause: This is a strong indicator of compound degradation. The concentration of the active this compound may have decreased, or degradation products might be interfering with the assay.

  • Troubleshooting Steps:

    • Confirm Purity: Use an analytical method like HPLC with a UV detector to quantify the concentration of the parent compound in your stock solution and compare it to the expected concentration.

    • Prepare Fresh Stock: Prepare a fresh stock solution from a solid sample that has been properly stored.

    • Re-run Experiment: Repeat the experiment with the freshly prepared solution.

    • Review Handling Procedures: Ensure that the compound and its solutions are not exposed to harsh conditions (e.g., high temperatures, strong light, incompatible chemicals) during experimental procedures.

Factors Affecting Stability of this compound

FactorPotential EffectPrevention Strategy
Temperature Increased temperature can accelerate thermal degradation pathways.Store at 2-8°C for long-term storage. Avoid exposure to high temperatures during handling and experiments.
Light UV and visible light can induce photodegradation, potentially leading to ring cleavage.[1][2]Store in amber or light-blocking containers. Minimize exposure to ambient light during weighing and solution preparation.
Oxygen The thione group is susceptible to oxidation, which can lead to the formation of sulfines and ketones.[3]Store under an inert atmosphere (e.g., argon, nitrogen). Use degassed solvents for preparing solutions.
pH Extreme pH conditions (strong acids or bases) may catalyze hydrolysis and ring opening.Maintain neutral pH for solutions where possible. Avoid prolonged storage in acidic or basic buffers.
Moisture Water can facilitate hydrolytic degradation.Store in a desiccator or a dry environment. Use anhydrous solvents for preparing stock solutions.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. The specific parameters may need to be optimized for your system.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10-20 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer, or use a diode array detector to monitor multiple wavelengths.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • The appearance of new peaks in aged samples compared to a fresh sample indicates degradation.

Visualizations

DegradationPathways Thiazolethione This compound Oxidation Oxidation (e.g., O2) Thiazolethione->Oxidation Oxidative Stress Photodegradation Photodegradation (e.g., UV light) Thiazolethione->Photodegradation Light Exposure Hydrolysis Hydrolysis (e.g., H2O, H+/OH-) Thiazolethione->Hydrolysis Moisture/pH Sulfine Thione S-oxide (Sulfine) Oxidation->Sulfine RingCleavage Ring Cleavage Products Photodegradation->RingCleavage Hydrolysis->RingCleavage Ketone Corresponding Ketone Sulfine->Ketone Further Oxidation

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Observed Issue (e.g., color change, precipitation, loss of activity) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_purity Analyze Purity (e.g., HPLC, LC-MS) check_storage->analyze_purity degraded Degradation Confirmed? analyze_purity->degraded quarantine Quarantine Affected Stock degraded->quarantine Yes no_degradation No Degradation Detected degraded->no_degradation No fresh_sample Use Fresh Sample quarantine->fresh_sample review_protocol Review Handling & Experimental Protocols fresh_sample->review_protocol end Problem Resolved review_protocol->end other_issue Investigate Other Experimental Factors no_degradation->other_issue other_issue->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

InfluencingFactors center This compound Stability Temp Temperature center->Temp increases degradation Light Light center->Light induces photodegradation Oxygen Oxygen center->Oxygen causes oxidation pH pH center->pH can catalyze hydrolysis Moisture Moisture center->Moisture enables hydrolysis

References

Technical Support Center: Refining Work-up Procedures for 5(4H)-Thiazolethione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for 5(4H)-thiazolethione reactions, with a focus on the synthesis of rhodanine derivatives as a well-documented subclass.

Frequently Asked Questions (FAQs)

Q1: My this compound product seems to have precipitated during the reaction. What is the best way to isolate it?

A1: Direct precipitation of the product is common in the synthesis of 5-arylidenerhodanines, a subclass of 5(4H)-thiazolethiones. The recommended procedure is to filter the solid material directly from the reaction mixture. The collected solid should then be washed with water to remove any water-soluble impurities and the catalyst.[1] For final purification, recrystallization from a suitable solvent, such as ethanol, is often effective.[1]

Q2: I am using a water-soluble catalyst for my reaction. How can I efficiently remove it during the work-up?

A2: If you are using a water-soluble catalyst, such as diammonium hydrogen phosphate, the work-up remains straightforward. After the reaction, the precipitated product can be filtered and washed thoroughly with water. This washing step is crucial for removing the catalyst and other water-soluble reagents.[1]

Q3: How can I make my work-up procedure more environmentally friendly?

A3: Utilizing green chemistry principles can significantly improve your work-up. Consider using water or deep eutectic solvents as the reaction medium.[1][2][3] These solvents not only reduce the environmental impact but can also simplify the work-up, often leading to product precipitation that allows for simple filtration.[3]

Q4: My product is not pure enough after a single crystallization. What are the next steps?

A4: If your product requires further purification, you may need to perform a second recrystallization. If impurities persist, column chromatography on silica gel is a standard next step. The choice of eluent will depend on the polarity of your specific this compound derivative and the impurities present. A typical starting point for eluent systems could be a mixture of petroleum ether and ethyl acetate.

Q5: Are there any common byproducts to be aware of in Lawesson's reagent-mediated thionation reactions?

A5: When using Lawesson's reagent to synthesize thiocarbonyl compounds, a major byproduct is a phosphorus-containing compound that can have a similar polarity to the desired product, complicating purification. A thorough aqueous work-up is essential to remove the majority of these byproducts before attempting chromatographic purification. In some cases, the byproduct can be chemically decomposed using ethanol or ethylene glycol to facilitate its removal.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Precipitated Product Incomplete reaction.Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
Product is partially soluble in the reaction medium.After filtering the initial precipitate, cool the filtrate in an ice bath to encourage further precipitation. You can also perform an extraction of the filtrate with a suitable organic solvent.
Oily Product Instead of a Solid Presence of impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, proceed with column chromatography to purify the product.
Product Contaminated with Starting Material Incomplete reaction.Ensure the reaction has gone to completion using TLC. If not, consider optimizing the reaction conditions (e.g., catalyst loading, temperature, reaction time). Purification via column chromatography will be necessary to separate the product from the starting material.
Difficulty in Removing the Catalyst Inefficient washing.If the catalyst is solid and insoluble, ensure it is fully suspended during washing. For soluble catalysts, increase the volume and number of washes with the appropriate solvent.
Catalyst is co-precipitating with the product.Adjust the pH of the washing solution to increase the solubility of the catalyst. For example, a slightly acidic or basic wash may be beneficial depending on the nature of the catalyst.

Experimental Protocols

General Experimental Protocol for the Synthesis of 5-Arylidenerhodanines

This protocol is a generalized procedure based on the synthesis of 5-arylidenerhodanines, a common class of 5(4H)-thiazolethiones.

  • Reaction Setup: In a round-bottom flask, combine the rhodanine (1 equivalent), the appropriate aldehyde (1 equivalent), and the catalyst (e.g., diammonium hydrogen phosphate, 0.1 equivalents).[1]

  • Solvent Addition: Add the solvent (e.g., water, 3 mL for a 2.5 mmol scale reaction).[1]

  • Reaction Conditions: Stir the mixture at the specified temperature (e.g., 90°C) and monitor the reaction by thin-layer chromatography.[1]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the resulting solid precipitate and wash it thoroughly with water.[1][3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Arylidenerhodanines

EntryAldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1Benzaldehyde(NH₄)₂HPO₄Water902594[1]
24-Chlorobenzaldehyde(NH₄)₂HPO₄Water902096[1]
34-Methoxybenzaldehyde(NH₄)₂HPO₄Water903092[1]
42,4-Dichlorobenzaldehyde2-hydroxy ethylammonium acetateSolvent-free901095[4]
5BenzaldehydeCuFe₂O₄ NPsWater12030-4095[2]
63-Hydroxy-4-methoxybenzaldehydeNoneL-proline/Glycerol DES606092[3]

Mandatory Visualizations

Experimental Workflow for 5-Arylidenerhodanine Synthesis and Work-up

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Rhodanine E Reaction Mixture A->E B Aldehyde B->E C Catalyst C->E D Solvent D->E F Cool to RT E->F Stir at elevated temp. G Filter Precipitate F->G H Wash with Water G->H I Crude Product H->I J Recrystallization (e.g., Ethanol) I->J K Pure Product J->K G Start Impure Product (Post-crystallization) Recrystallize Perform second recrystallization Start->Recrystallize CheckPurity Check Purity (TLC/NMR) Recrystallize->CheckPurity Pure Pure Product CheckPurity->Pure Purity OK Column Perform Column Chromatography CheckPurity->Column Still Impure AnalyzeImpurity Analyze Impurity (if possible) Column->AnalyzeImpurity End Pure Product Column->End

References

Validation & Comparative

Comparative Analysis of Synthesized 5(4H)-Thiazolethione Derivatives: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthesized 5(4H)-thiazolethione and its structurally related analogs. The data presented herein is curated from recent scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. This document summarizes quantitative biological data, details experimental methodologies, and visualizes key cellular pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Anticancer Activity: A Comparative Overview

A significant body of research has focused on the anticancer properties of thiazole derivatives, including those with the this compound core, often referred to as 2-thioxo-1,3-thiazolan-4-ones or rhodanines. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of thiazole derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines.

Compound IDSubstitution (R)IC50 (μM) vs. MCF-7IC50 (μM) vs. HepG2Reference
4a H12.7 ± 0.776.69 ± 0.41[1]
4b Br31.5 ± 1.9151.7 ± 3.13[1]
4c NH-N=CH-Ph2.57 ± 0.167.26 ± 0.44[1]
5 OCOCH3 (on phenyl)28.0 ± 1.6926.8 ± 1.62[1]
Staurosporine (Standard)6.77 ± 0.418.4 ± 0.51[1]

Table 1: In vitro cytotoxic activity of synthesized thiazole derivatives.

Compound 4c , featuring a hydrazone moiety, exhibited the most potent anticancer activity, with IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively[1]. Notably, its activity against the MCF-7 cell line surpassed that of the standard anticancer agent, Staurosporine[1].

Antimicrobial Activity: A Comparative Overview

Derivatives of this compound have also been investigated for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-[(4,5-diphenylthiazol-2-yl)imino]-5-(substituted benzylidene)-1,3-thiazolidin-4-one derivatives against various bacterial and fungal strains.

Compound IDSubstitutionMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. K. pneumoniaeMIC (µg/mL) vs. C. glabrataReference
4b 2,6-dichlorobenzylidene-62.5-
4c 2,6-dihydroxybenzylidene<31.25--
4f 1H-pyrrol-2-ylmethylene--31.25

Table 2: Antimicrobial activity of synthesized thiazolidin-4-one derivatives.

Among the tested compounds, derivative 4c was the most active against E. coli, while 4b showed the highest efficacy against K. pneumoniae. Compound 4f displayed the most potent activity against the fungal strain C. glabrata[1].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) were seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for a further 48 or 72 hours.[1]

  • MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.[1]

  • Incubation: The plates were incubated for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The synthesized compounds were serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Several thiazole derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[5] Dysregulation of this pathway is a common feature in many cancers.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Thiazolethione This compound (Inhibitor) Thiazolethione->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6]

VEGFR_Pathway cluster_downstream Angiogenesis Cascade VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR->PLC_PKC_MAPK PI3K_AKT_eNOS PI3K-AKT-eNOS Pathway VEGFR->PI3K_AKT_eNOS Thiazolethione This compound (Inhibitor) Thiazolethione->VEGFR Inhibits Angiogenesis Endothelial Cell Proliferation & Migration (Angiogenesis) PLC_PKC_MAPK->Angiogenesis PI3K_AKT_eNOS->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway, a key driver of angiogenesis.

Experimental Workflow for Biological Validation

The following diagram illustrates a typical workflow for the synthesis and biological validation of novel this compound derivatives.

workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization (e.g., NMR, Mass Spec) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) anticancer->mechanism antimicrobial->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: A generalized workflow for the validation of 5(4H)-thiazolethiones.

References

A Comparative Analysis of the Antimicrobial Efficacy of 5(4H)-Thiazolethione and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel scaffolds for the development of effective therapeutic agents. Thiazolethiones and their isomers, a class of heterocyclic compounds, have garnered significant interest due to their diverse biological activities. This guide provides a comparative overview of the antimicrobial efficacy of 5(4H)-thiazolethione and its prominent isomers, rhodanine (2-thioxo-4-thiazolidinone) and isorhodanine (4-thioxo-2-thiazolidinone), based on available experimental data.

Data Presentation: Antimicrobial Activity

Direct comparative studies evaluating the antimicrobial efficacy of this compound, rhodanine, and isorhodanine under identical experimental conditions are limited in the current scientific literature. However, extensive research has been conducted on rhodanine derivatives, revealing a consistent pattern of potent activity against Gram-positive bacteria, including multidrug-resistant strains. Data for isorhodanine and this compound are less abundant.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative rhodanine derivatives against various pathogens, as reported in different studies. It is crucial to note that these values are not directly comparable due to variations in the tested derivatives and experimental protocols.

Compound ClassDerivativeTarget OrganismMIC Range (µM)Reference
Rhodanine Various DerivativesVancomycin-Resistant Enterococci (VRE)4 - 32[1]
Various DerivativesMethicillin-Resistant Staphylococcus aureus (MRSA)4 - 32[1]
Various DerivativesVancomycin-Resistant Staphylococcus aureus (VRSA)4 - 32[1]
Rh 2Staphylococcus epidermidis4[1]
Various DerivativesBacillus spp. (including B. anthracis)2 - 8[1]
Various DerivativesGram-Negative Pathogens> 128[1]
Various DerivativesCandida albicans> 64[1]

Key Observations:

  • Rhodanine derivatives consistently demonstrate potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant resistant strains such as MRSA and VRE.[1][2]

  • The efficacy of rhodanine derivatives against Gram-negative bacteria and fungi is generally low to negligible.[1]

  • Data on the antimicrobial activity of the parent this compound and isorhodanine compounds are scarce, precluding a direct and comprehensive comparison.

Experimental Protocols

The following is a generalized protocol for the broth microdilution method, a standard assay used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound, rhodanine, isorhodanine, and their derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Pure cultures of the test bacteria are grown on appropriate agar plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Several well-isolated colonies of the test bacterium are transferred to a sterile broth.

  • The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[3]

  • The standardized bacterial suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared directly in the 96-well plates using the growth medium. The final volume in each well is typically 100 µL.[3]

  • An equal volume (100 µL) of the diluted bacterial inoculum is added to each well, resulting in the final desired test concentrations and bacterial density.[4]

  • Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • The plates are incubated at 37°C for 16-20 hours.[3]

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[3]

Mandatory Visualization

Proposed Mechanism of Action for Rhodanine Derivatives

Several studies suggest that a primary mechanism of action for certain rhodanine derivatives against bacteria is the inhibition of DNA gyrase and topoisomerase IV.[2][5] These enzymes are essential for bacterial DNA replication, transcription, and repair. The following diagram illustrates this inhibitory pathway.

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase Supercoiling Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV Decatenation DNA_Gyrase->DNA_Replication Relaxation Cell_Death Bacterial Cell Death Topoisomerase_IV->DNA_Replication Chromosome Segregation Rhodanine_Derivative Rhodanine Derivative Rhodanine_Derivative->DNA_Gyrase Inhibition Rhodanine_Derivative->Topoisomerase_IV Inhibition MIC_Workflow Start Start Prepare_Compounds Prepare Stock Solutions of Thiazolethione Isomers Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Compounds in 96-Well Plate Prepare_Compounds->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 5(4H)-Thiazolethione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5(4H)-thiazolethione analogs, a class of heterocyclic compounds with diverse and promising biological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

Introduction

The this compound core is a versatile scaffold that has been explored for a range of therapeutic applications, including anticancer and antimicrobial activities. The unique electronic and structural features of this heterocyclic system allow for facile chemical modification at various positions, enabling the systematic investigation of how structural changes influence biological activity. This guide will focus on key analogs, their reported biological effects, and the underlying structure-activity relationships that govern their potency and selectivity.

Anticancer Activity of 2-Hydrazinyl-Thiazol-4(5H)-one Analogs

A notable class of this compound analogs exhibiting significant anticancer properties are the 2-hydrazinyl-thiazol-4(5H)-ones. These compounds have been investigated for their ability to inhibit key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and to induce apoptosis and cell cycle arrest in cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of a series of 2-[2-(4-hydroxy-3-substituted benzylidene)hydrazinyl]-thiazol-4(5H)-one derivatives.

Compound IDR-group (Substituent)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
4a H> 50> 50ND
4b 3-OCH₃> 50> 50ND
4c 3,5-di-tert-butyl2.577.260.15
5 Acetoxy derivative of 4c> 50> 50ND
Sorafenib -1.18ND0.059
Roscovitine -9.3213.82ND

ND: Not Determined

The data clearly indicates that the substitution pattern on the benzylidene ring plays a crucial role in the anticancer activity of these analogs. Compound 4c , with its bulky and lipophilic 3,5-di-tert-butyl substituents, demonstrated the most potent activity against both MCF-7 and HepG2 cancer cell lines, and significant inhibition of VEGFR-2.[1][2][3] The introduction of an acetoxy group (5 ) or less bulky substituents (4a , 4b ) resulted in a dramatic loss of activity.

Mechanism of Action: VEGFR-2 Inhibition and Downstream Signaling

VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6] This activation initiates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[6][7]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiazolethione [label="this compound\nAnalog (e.g., 4c)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nMigration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VEGF -> VEGFR2 [label=" Binds"]; Thiazolethione -> VEGFR2 [arrowhead=tee, color="#EA4335", label=" Inhibits"]; VEGFR2 -> PLCg [label=" Activates"]; VEGFR2 -> PI3K [label=" Activates"]; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> Akt; Akt -> Survival;

// Invisible edges for layout {rank=same; VEGF; Thiazolethione} } . Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Analogs.

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for the key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Workflow:

// Nodes start [label="Seed cancer cells\nin 96-well plates", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate1 [label="Incubate for 24h"]; treat [label="Treat with serial dilutions\nof thiazolethione analogs"]; incubate2 [label="Incubate for 48h"]; add_mtt [label="Add MTT solution"]; incubate3 [label="Incubate for 4h"]; add_dmso [label="Add DMSO to\ndissolve formazan"]; read [label="Measure absorbance\nat 570 nm"]; calculate [label="Calculate IC₅₀ values", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> add_dmso; add_dmso -> read; read -> calculate; } . Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[8][9]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours.[9]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).[10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the progression of the cell cycle.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the IC₅₀ concentration of the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase.[11][12]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.[1][13][14] The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[11][15][16]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.[11][15]

Conclusion

The structure-activity relationship studies of this compound analogs reveal that modifications at the 2- and 5-positions of the thiazolethione ring significantly impact their biological activity. For the 2-hydrazinyl-thiazol-4(5H)-one series, bulky, lipophilic substituents on the benzylidene moiety are critical for potent anticancer and VEGFR-2 inhibitory effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and optimization of this promising class of compounds for various therapeutic applications. Further investigation into the synthesis of diverse analogs and their evaluation against a broader range of biological targets is warranted to fully elucidate the therapeutic potential of the this compound scaffold.

References

Comparative Guide to the Mechanism of Action of 5(4H)-Thiazolethione and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of 5(4H)-thiazolethione, a heterocyclic compound of interest in drug discovery, with established activities of structurally related compounds: rhodanine derivatives and thiazolidinediones. Due to the limited direct experimental data on this compound, this guide draws parallels from these well-characterized molecules to infer its potential biological activities and mechanisms.

Postulated Mechanism of Action of this compound

Direct mechanistic studies on this compound are not extensively available in the current literature. However, based on its structural similarity to rhodanine, a 2-thioxo-4-thiazolidinone, it is hypothesized that this compound may exhibit anticancer properties through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Hypothesized Signaling Pathway for this compound and Rhodanine Derivatives:

Rhodanine derivatives have been investigated as inhibitors of various kinases and other enzymes crucial for cancer progression.[1][2][3] One of the potential mechanisms is the inhibition of tyrosine kinases, which are pivotal in cell signaling pathways that control cell growth, proliferation, and differentiation. Another potential target is Topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Tyrosine_Kinase Tyrosine Kinase (e.g., c-Src) Growth_Factor_Receptor->Tyrosine_Kinase Activation Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor 5_4H_Thiazolethione_Rhodanine This compound / Rhodanine Derivative 5_4H_Thiazolethione_Rhodanine->Tyrosine_Kinase Inhibition 5_4H_Thiazolethione_Rhodanine->Topoisomerase_II Inhibition G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds and Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Increased Insulin Sensitivity, Glucose Uptake Gene_Transcription->Metabolic_Effects

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is paramount for the successful translation of promising compounds from the bench to the clinic. This guide provides a comparative analysis of thiazole and its derivatives, with a focus on anticancer and anti-inflammatory activities, to infer potential correlations for the 5(4H)-thiazolethione class. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this guide aims to facilitate a deeper understanding of the translational potential of these heterocyclic compounds.

Anticancer Activity: From Cell Lines to Tumor Models

The anticancer potential of thiazole derivatives has been extensively studied, with numerous compounds demonstrating potent cytotoxicity against various cancer cell lines. However, the successful translation of these in vitro findings to in vivo efficacy remains a significant hurdle. This section compares the in vitro and in vivo anticancer activity of selected thiazole derivatives to highlight potential correlational trends.

Data Presentation: In Vitro vs. In Vivo Anticancer Activity

The following table summarizes the in vitro cytotoxicity (IC50) and in vivo tumor inhibition data for a series of thiazolyl-chalcone derivatives.

CompoundIn Vitro IC50 (μM) on BGC-823 CellsIn Vivo Tumor-Weight Inhibition (%) in Sarcoma 180 Model
Compound 5 < 10Not Reported
Compound 8 < 10Not Reported
Compound 10 Not Reported22
Compound 26 < 10Not Reported
Compound 37 < 10Not Reported
Compound 41 < 1025

Data extracted from Shi, H. et al. (2010). Synthesis and anticancer evaluation of thiazolyl-chalcones. Bioorganic & Medicinal Chemistry Letters, 20(22), 6555-6559.[1]

Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction

Thiazole-containing compounds have also emerged as promising candidates for the treatment of inflammatory diseases. Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX). This section compares the in vitro enzyme inhibitory activity with in vivo anti-inflammatory effects.

Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity

The following table presents the in vitro inhibitory concentrations (IC50) against COX-1 and COX-2 enzymes and the in vivo anti-inflammatory activity for selected thiazole derivatives.

CompoundIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)In Vivo Anti-inflammatory Activity (% edema inhibition)
Compound 1 0.05569.01Inhibition of PGE2 secretion in dorsal air pouch model
Compound 2 No effect11.65Inhibition of PGE2 secretion in dorsal air pouch model
Compound 6l 5.550.0960.82% decrease in carrageenan-induced edema

Data for Compound 1 and 2 extracted from Habib, A. et al. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology, 754, 1-10.[1] Data for Compound 6l extracted from Jacob, J. & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 100, 103882.[2]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Anticancer Model: Sarcoma 180 Tumor Model in ICR Mice

This model is used to evaluate the in vivo antitumor efficacy of compounds.

  • Tumor Cell Implantation: Sarcoma 180 tumor cells (approximately 2 x 10^6 cells) are subcutaneously injected into the right flank of ICR mice.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to control and treatment groups. The thiazole derivatives are administered (e.g., intraperitoneally or orally) at a specific dose and schedule for a defined period.

  • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor-weight inhibition rate is calculated as: [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100%.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity.

  • Animal Groups: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The thiazole derivatives or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point relative to the control group.

In Vitro Enzyme Inhibition Assay: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.

  • Inhibitor Incubation: The thiazole derivatives are pre-incubated with the enzyme for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Product Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using methods such as ELISA or radioimmunoassay.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Mandatory Visualization

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazole derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis (this compound derivatives) cell_culture Cancer Cell Lines invitro_start->cell_culture cox_assay COX-1/COX-2 Inhibition Assay (IC50 determination) invitro_start->cox_assay animal_model Animal Models (Mice/Rats) invitro_start->animal_model Lead Compound Selection mtt_assay MTT Assay (IC50 determination) cell_culture->mtt_assay tumor_model Tumor Implantation (e.g., Sarcoma 180) animal_model->tumor_model edema_model Inflammation Induction (e.g., Carrageenan) animal_model->edema_model invivo_evaluation Efficacy & Toxicity Assessment tumor_model->invivo_evaluation edema_model->invivo_evaluation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5(4H)-thiazolethione Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical techniques for the characterization and quantification of 5(4H)-thiazolethione and related thione-containing heterocyclic compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and stability testing in drug development and research. This document offers a cross-validation perspective to aid in methodology selection and implementation.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of each analytical method for the analysis of this compound and its analogs. Data presented is a synthesis of typical performance for thiazole and heterocyclic thione compounds as found in the literature.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural and quantitative information.Absorption of infrared radiation by molecular vibrations, identifying functional groups.
Sample Preparation Dissolution in a suitable solvent, filtration.Derivatization may be required to increase volatility and prevent tautomerization. Dissolution in a volatile solvent.Dissolution in a deuterated solvent. An internal standard is used for quantification.Minimal; can be analyzed as a solid (pellet), liquid (film), or in solution.
Analysis Time 10-30 minutes per sample.20-40 minutes per sample.5-15 minutes for a simple 1D spectrum.1-5 minutes per sample.
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL range).Very high (pg/mL to ng/mL range), especially with selective detectors.Moderate (µg/mL to mg/mL range).Low (typically in the % range for quantification).
Precision (%RSD) Excellent (<2%).Excellent (<5%).Good (1-5%).Moderate (5-10%).
Accuracy (%Recovery) Excellent (95-105%).Good (90-110%), can be affected by derivatization efficiency.Excellent (98-102%) when using a suitable internal standard.Fair to Good, highly dependent on sample preparation and matrix.
Qualitative Information Retention time. UV-Vis spectra with PDA detector.Mass spectrum provides structural information and molecular weight.Detailed molecular structure, identification of tautomers and isomers.Identification of functional groups.
Quantitative Capability Excellent, primary method for quantification.Excellent, especially with an appropriate internal standard.Excellent for pure samples and simple mixtures; can quantify different tautomers.Limited, primarily used for qualitative analysis or for high concentration samples with proper calibration.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a sample matrix.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (determined by UV scan).

  • Quantification:

    • Prepare a series of calibration standards of known concentrations.

    • Inject the standards and the sample.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound, particularly in complex matrices or at trace levels.

Methodology:

  • Sample Preparation (with Derivatization):

    • Due to the potential for tautomerism and low volatility, derivatization is often necessary. Silylation is a common approach.

    • Dry the sample extract completely under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Quantification:

    • Use an internal standard added before derivatization.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and perform quantitative analysis of this compound, including the characterization of tautomeric forms.

Methodology:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the sample.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the sample and internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

      • A 90° pulse angle.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte) Where N_protons is the number of protons giving rise to the integrated signal, and MW is the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and perform semi-quantitative or quantitative analysis.

Methodology:

  • Sample Preparation:

    • KBr Pellet (for solids): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (for liquids or solutions): Place a drop of the liquid sample or a solution of the solid in a volatile solvent between two salt plates (e.g., NaCl or KBr).

  • FTIR Analysis:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).

    • Place the sample in the IR beam and record the sample spectrum.

    • The spectrum is typically collected in the range of 4000-400 cm⁻¹.

  • Qualitative Analysis:

    • Identify characteristic absorption bands for functional groups such as C=S (thione), C=N, C-S, and N-H bonds.

  • Quantitative Analysis:

    • Prepare a series of standards of known concentrations.

    • Measure the absorbance of a characteristic peak for each standard.

    • Create a calibration curve by plotting absorbance against concentration (Beer's Law).

    • Measure the absorbance of the sample and determine its concentration from the calibration curve. This is most effective for solutions in a liquid cell with a fixed path length.

Mandatory Visualization

Cross_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_evaluation 3. Evaluation Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC, GC-MS, NMR, FTIR define_analyte->select_methods define_params Define Validation Parameters: Accuracy, Precision, LOD, LOQ, Linearity select_methods->define_params method_dev Method Development & Optimization for each technique define_params->method_dev method_val Individual Method Validation method_dev->method_val cross_val Cross-Validation: Analysis of the same sample by all methods method_val->cross_val data_comp Data Comparison: Quantitative & Qualitative Results cross_val->data_comp stat_analysis Statistical Analysis: (e.g., t-test, ANOVA) data_comp->stat_analysis select_optimal Select Optimal Method(s) for intended purpose stat_analysis->select_optimal

Caption: Workflow for the cross-validation of analytical methods.

Caption: Thiol-thione tautomerism of this compound.

Unveiling the Anticancer Potential: A Comparative Analysis of 5(4H)-Thiazolethione Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic effects of various 5(4H)-thiazolethione derivatives on prominent cancer cell lines. Supported by experimental data from recent studies, this document provides a comprehensive overview of their anticancer activities, mechanisms of action, and the experimental protocols utilized for their evaluation.

The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds, this compound derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic activity against various cancer cell lines. Their unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This guide synthesizes findings from multiple studies to present a comparative analysis of their performance, offering valuable insights for further drug discovery and development.

Comparative Cytotoxicity of this compound and Related Derivatives

The cytotoxic potential of this compound derivatives and structurally related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined in various studies. The following table summarizes the IC50 values of selected derivatives, providing a clear comparison of their efficacy across different cancer types.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4c 2-hydrazinyl-thiazol-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16[1][2]
HepG2 (Liver)7.26 ± 0.44[1][2]
CP1 Thiazole DerivativeHCT-116 (Colon)4.7 µg/mL
MCF-7 (Breast)4.8 µg/mL
HepG2 (Liver)11 µg/mL
CP2 Thiazole DerivativeHCT-116 (Colon)9.5 µg/mL
MCF-7 (Breast)9.6 µg/mL
HepG2 (Liver)18 µg/mL
Compound 22 2,4-dioxothiazolidineHepG2 (Liver)2.04 ± 0.06
MCF-7 (Breast)1.21 ± 0.04
Compound 24 2,4-dioxothiazolidineHepG2 (Liver)0.6 ± 0.02
Compound 4f Thiazol-5(4H)-oneHCT-116 (Colon)2.89 (approx.)
HepG2 (Liver)-
MCF-7 (Breast)-
Compound 5a Thiazol-5(4H)-oneHCT-116 (Colon)-
HepG2 (Liver)-
MCF-7 (Breast)9.29 (approx.)
Compound 8f Thiazol-5(4H)-oneHCT-116 (Colon)-
HepG2 (Liver)-
MCF-7 (Breast)-
Compound 8g Thiazol-5(4H)-oneHCT-116 (Colon)-
HepG2 (Liver)-
MCF-7 (Breast)-
Compound 8k Thiazol-5(4H)-oneHCT-116 (Colon)-
HepG2 (Liver)-
MCF-7 (Breast)-

Mechanisms of Action: Beyond Simple Cytotoxicity

The anticancer activity of this compound derivatives is not limited to inducing cell death. Studies have begun to elucidate the intricate molecular mechanisms through which these compounds exert their effects. Key mechanisms identified include the induction of apoptosis (programmed cell death) and cell cycle arrest, often stemming from the inhibition of crucial cellular targets.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several thiazole derivatives have been shown to inhibit VEGFR-2.[1][2] By blocking this receptor, these compounds can disrupt the tumor's blood supply, leading to starvation and cell death. The downstream effects of VEGFR-2 inhibition include the modulation of signaling pathways that control cell proliferation, survival, and migration.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Thiazolethione This compound Derivative Thiazolethione->VEGFR-2 Inhibits Apoptosis Apoptosis Thiazolethione->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Thiazolethione->Cell_Cycle_Arrest Induces Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Downstream_Signaling->Apoptosis Inhibits

Inhibition of VEGFR-2 signaling by a this compound derivative.
Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to selectively induce apoptosis in cancer cells. Several this compound derivatives have been demonstrated to trigger this process.[1][2] This is often accompanied by cell cycle arrest at specific phases, such as G1/S or G2/M, which prevents cancer cells from replicating their DNA and dividing.[1][2] The induction of apoptosis is a complex process involving a cascade of molecular events, which can be initiated by the inhibition of survival signals (like those from VEGFR-2) or the activation of pro-apoptotic proteins.

Tubulin Polymerization Inhibition

Another important mechanism of action for some thiazole derivatives is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, ultimately leading to apoptotic cell death.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are generalized methodologies for the synthesis of this compound derivatives and the assessment of their cytotoxicity.

General Synthesis of 2-Hydrazinyl-Thiazol-4(5H)-one Derivatives

The synthesis of 2-hydrazinyl-thiazol-4(5H)-one derivatives typically involves a multi-step process. A common route starts with the reaction of a substituted aromatic aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with an α-halo-ester, such as ethyl bromoacetate, in the presence of a base to yield the this compound core structure.

Synthesis_Workflow A Substituted Aromatic Aldehyde C Thiosemicarbazone Intermediate A->C B Thiosemicarbazide B->C F Cyclization C->F D α-Halo-ester (e.g., Ethyl bromoacetate) D->F E Base (e.g., Sodium acetate) E->F G This compound Derivative F->G

General workflow for the synthesis of this compound derivatives.

Step 1: Synthesis of Thiosemicarbazone: An equimolar mixture of the appropriate substituted aromatic aldehyde and thiosemicarbazide is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried to yield the thiosemicarbazone intermediate.

Step 2: Cyclization to form the this compound Ring: The synthesized thiosemicarbazone is dissolved in a solvent like ethanol or acetic acid. An equimolar amount of an α-halo-ester (e.g., ethyl bromoacetate) and a base (e.g., anhydrous sodium acetate) are added to the solution. The mixture is then refluxed for several hours. After cooling, the product is precipitated by pouring the reaction mixture into cold water. The solid is collected by filtration, washed, and purified by recrystallization from an appropriate solvent.

Cytotoxicity Assessment: MTT and SRB Assays

The cytotoxicity of the synthesized compounds is commonly evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay. These assays measure cell viability and proliferation.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically in a serial dilution). A control group with vehicle (e.g., DMSO) and a blank group with medium only are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

SRB Assay Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds in 96-well plates.

  • Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: The plates are washed multiple times with water to remove the TCA and air-dried.

  • Staining: Sulforhodamine B solution (e.g., 0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: The unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound SRB is solubilized with a Tris-base solution (e.g., 10 mM).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

  • Data Analysis: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT cluster_srb SRB cluster_analysis Analysis A Seed Cancer Cells in 96-well plate B Allow cells to adhere (Overnight) A->B C Add this compound Derivatives (various conc.) B->C D Incubate (e.g., 48-72 hours) C->D E Perform Cytotoxicity Assay (e.g., MTT or SRB) D->E M1 Add MTT Reagent S1 Fix Cells (TCA) M2 Incubate (Formazan formation) M1->M2 M3 Solubilize Formazan M2->M3 F Measure Absorbance (Plate Reader) M3->F S2 Stain with SRB S1->S2 S3 Solubilize Bound SRB S2->S3 S3->F G Calculate % Cell Viability F->G H Determine IC50 Value G->H

General experimental workflow for determining the cytotoxicity of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant potential for the development of novel anticancer therapies. The comparative data presented in this guide highlight the promising cytotoxic activities of several derivatives against a range of cancer cell lines. Furthermore, the elucidation of their mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis, provides a strong rationale for their continued investigation. The detailed experimental protocols offer a foundation for researchers to build upon in their efforts to synthesize and evaluate new, more effective analogues. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

5(4H)-Thiazolethione: A Comparative Analysis Against Standard-of-Care Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth, data-driven comparison of 5(4H)-thiazolethione derivatives with current standard-of-care therapies for cancer and inflammatory diseases.

This guide provides a comprehensive head-to-head comparison of the performance of novel this compound derivatives against established standard-of-care drugs in the fields of oncology and inflammation. The following sections present quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of the therapeutic potential of this emerging class of compounds.

Anticancer Activity: this compound Derivatives vs. Standard Chemotherapeutics

Recent studies have highlighted the potent anticancer activity of certain this compound derivatives. Notably, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones has demonstrated significant cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism of action for these compounds involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, along with the induction of cell cycle arrest and apoptosis.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a promising this compound derivative, compound 4c (2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4(5H)-one), compared to standard-of-care anticancer drugs.

Compound/DrugTarget Cell LineIC50 (µM)Mechanism of Action
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16 VEGFR-2 Inhibition, Cell Cycle Arrest (G1/S phase), Apoptosis Induction
HepG2 (Liver Cancer)7.26 ± 0.44
StaurosporineMCF-76.77 ± 0.41Broad-spectrum protein kinase inhibitor
HepG28.4 ± 0.51
SorafenibHepG20.059 (VEGFR-2 IC50)Multi-kinase inhibitor (including VEGFR)
DoxorubicinMCF-7, HepG2Standard-of-careDNA intercalation, Topoisomerase II inhibition
CisplatinMCF-7, HepG2Standard-of-careDNA cross-linking
PaclitaxelMCF-7Standard-of-careMicrotubule stabilization

Note: Standard-of-care drugs for breast cancer (MCF-7) include doxorubicin, cisplatin, and paclitaxel. For liver cancer (HepG2), standard treatments include sorafenib and doxorubicin.[1][2][3][4][5][6]

Signaling Pathway of this compound Derivative in Cancer

anticancer_pathway Thiazolethione This compound Derivative (e.g., 4c) VEGFR2 VEGFR-2 Thiazolethione->VEGFR2 Inhibits CellCycle Cell Cycle (G1/S Phase) Thiazolethione->CellCycle Arrests Apoptosis Apoptosis Thiazolethione->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes TumorGrowth Tumor Growth & Proliferation Angiogenesis->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth Inhibits

Caption: Anticancer mechanism of a this compound derivative.

Anti-inflammatory Activity: this compound Derivatives vs. Standard NSAIDs

Derivatives of this compound have also been investigated for their anti-inflammatory properties. A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives revealed their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Comparison of Anti-inflammatory Activity

The table below presents the inhibitory activity of these thiazolethione derivatives against COX-1, compared with standard NSAIDs.

Compound/DrugTarget Enzyme% Inhibition (at 10 µM)
Thiazolethione Derivative (most active) COX-1 > Indomethacin & Naproxen
IndomethacinCOX-1/COX-2Standard-of-care
NaproxenCOX-1/COX-2Standard-of-care
IbuprofenCOX-1/COX-2Standard-of-care
CelecoxibCOX-2 selectiveStandard-of-care
DiclofenacCOX-1/COX-2Standard-of-care

Note: Common NSAIDs used as standard-of-care for inflammation include ibuprofen, naproxen, diclofenac, and celecoxib.[7][8][9][10][11][12][13][14][15][16]

Signaling Pathway of this compound Derivative in Inflammation

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Thiazolethione This compound Derivative Thiazolethione->COX1 Inhibits

Caption: Anti-inflammatory mechanism of a this compound derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This assay determines the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or standard drug and incubate for 24-72 hours.[17]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell viability.[17]

mtt_workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

VEGFR-2 Kinase Assay

This assay measures the inhibitory effect of a compound on the kinase activity of VEGFR-2.

  • Plate Coating: Coat a 96-well plate with VEGF165 protein.

  • Blocking: Block the plate to prevent non-specific binding.

  • Inhibitor Incubation: Pre-incubate the plate with the test compound (this compound derivative) or a known inhibitor (e.g., Sorafenib).

  • VEGFR-2 Addition: Add biotin-labeled VEGFR-2 to the wells and incubate.

  • Detection: Add streptavidin-HRP and a chemiluminescent substrate.

  • Signal Measurement: Measure the chemiluminescence signal, which is proportional to the binding of VEGFR-2 to VEGF165. A decrease in signal indicates inhibition.

COX-1 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 enzyme.

  • Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Enzyme Addition: Add purified COX-1 enzyme to the reaction mixture.

  • Inhibitor Incubation: Add the test compound (this compound derivative) or a standard NSAID and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time with hydrochloric acid.

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA or LC-MS/MS. A reduction in PGE2 levels indicates COX-1 inhibition.[18][19]

Cell Cycle Analysis by Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle.[7][8][10][20][21][22][23]

  • Cell Harvest: Harvest cells and fix them in ice-cold 70% ethanol.

  • RNAse Treatment: Treat the cells with RNase A to remove RNA.

  • Propidium Iodide (PI) Staining: Stain the cells with a solution containing the DNA-intercalating dye propidium iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[24][25][26][27]

  • Cell Harvest: Collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS and then with 1X binding buffer.

  • Annexin V Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V.

  • Incubation: Incubate the cells in the dark at room temperature.

  • PI Staining: Add propidium iodide to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis. and PI-negative cells are considered to be in early apoptosis.

References

Validating Molecular Docking Predictions for 5(4H)-Thiazolethione Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and experimental data for validating molecular docking predictions of 5(4H)-thiazolethione derivatives and their analogs. This guide synthesizes data from multiple studies to present a clear overview of the validation workflow, from computational modeling to in vitro confirmation.

Molecular docking is a powerful computational tool for predicting the binding orientation of small molecules to a protein target. However, these in silico predictions must be validated through rigorous experimental testing to confirm their biological relevance. This guide focuses on the validation of docking studies for 5(4H)-thiazolethiones and structurally similar thiazole-4(5H)-ones, a class of compounds with significant interest in drug discovery due to their diverse pharmacological activities, including anticancer properties.

Correlation of Docking Scores with In Vitro Activity

A primary method for validating molecular docking predictions is to assess the correlation between the calculated binding affinities (docking scores) and experimentally determined biological activities, such as enzyme inhibition or cytotoxicity. A strong correlation suggests that the docking protocol is accurately predicting the binding mode and relative affinities of the compounds.

The following table summarizes the molecular docking and corresponding in vitro cytotoxicity data for a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, which serve as a close proxy for 5(4H)-thiazolethiones. The docking studies were performed against key cancer-related proteins, and the cytotoxicity was evaluated against human cancer cell lines.

Compound IDTarget ProteinDocking Score (kcal/mol)Cytotoxicity (IC50, µM) vs. MCF-7Cytotoxicity (IC50, µM) vs. HepG2Reference
4a EGFR-7.810.5 ± 0.6315.3 ± 0.92[1]
4b EGFR-8.231.5 ± 1.9151.7 ± 3.13[1]
4c EGFR-8.92.57 ± 0.167.26 ± 0.44[1]
5 EGFR-7.928.0 ± 1.6926.8 ± 1.62[1]
Staurosporine--6.77 ± 0.418.4 ± 0.51[1]

MCF-7: Human breast adenocarcinoma cell line. HepG2: Human liver cancer cell line. EGFR: Epidermal Growth Factor Receptor.

As illustrated in the table, compound 4c , which exhibited the best docking score with EGFR, also demonstrated the highest cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively[1]. This strong correlation between the in silico prediction and the in vitro result provides a compelling validation of the docking model.

Direct Target Inhibition Assays

While cytotoxicity assays are crucial, they do not confirm that the compound's effect is due to the inhibition of the intended target. Therefore, direct enzymatic assays are essential for validation. For compounds targeting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target in anticancer drug discovery, in vitro kinase inhibition assays are performed.

The table below compares the VEGFR-2 inhibitory activity of the most potent thiazole-4(5H)-one derivative with a standard inhibitor, Sorafenib.

Compound IDTarget EnzymeIn Vitro Enzyme Inhibition (IC50, µM)Reference
4c VEGFR-20.15[1]
SorafenibVEGFR-20.059[1]

Compound 4c was found to be a potent inhibitor of VEGFR-2, further validating the molecular docking predictions that identified this kinase as a likely target[1].

Experimental Validation Workflow

The validation of molecular docking predictions for this compound targets typically follows a multi-step experimental workflow. This process begins with the synthesis of the designed compounds, followed by a series of in vitro assays to confirm their biological activity and mechanism of action.

G cluster_computational Computational Design cluster_synthesis Chemical Synthesis cluster_validation Experimental Validation cluster_outcome Outcome Docking Molecular Docking of 5(4H)-thiazolethiones Synthesis Synthesis of Target Compounds Docking->Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., VEGFR-2) Cytotoxicity->Enzyme If active Mechanism Mechanism of Action (e.g., Apoptosis Assay) Enzyme->Mechanism Validation Validated Hit/Lead Compound Mechanism->Validation

Experimental workflow for docking validation.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[2].

  • Cell Seeding : Cells are seeded in 96-well plates at a density of approximately 1.0 x 10^4 cells per well and incubated for 24-48 hours to allow for attachment[2].

  • Compound Treatment : The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24 hours)[2].

  • MTT Addition : After treatment, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals[3][4][5].

  • Solubilization and Measurement : The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm[2][4].

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the VEGFR-2 enzyme.

  • Assay Principle : The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A decrease in ATP consumption in the presence of the test compound indicates enzyme inhibition[6][7][8].

  • Procedure :

    • The VEGFR-2 enzyme is diluted in a kinase assay buffer.

    • The test compounds are added to the wells of a 96-well plate at various concentrations.

    • The enzyme solution is added to the wells, and the mixture is pre-incubated.

    • The reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1)[6].

    • The plate is incubated to allow the kinase reaction to proceed.

    • A detection reagent (e.g., Kinase-Glo® MAX) is added to stop the reaction and measure the remaining ATP via a luminescent signal[2][6][8].

  • Data Analysis : The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells, thus elucidating the mechanism of cell death induced by the compound.

  • Cell Treatment : Cells are treated with the test compound at its IC50 concentration for a specified duration.

  • Staining : The treated cells are harvested and washed with PBS. They are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI)[9].

  • Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells that have lost membrane integrity[10][11].

  • Data Interpretation : The analysis allows for the quantification of four cell populations:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

G cluster_apoptosis Apoptosis Assay Workflow Start Treat Cells with Test Compound Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Apoptotic vs. Necrotic vs. Live Cells Analyze->End

Apoptosis assay workflow.

Conclusion

The validation of molecular docking predictions is a critical step in modern drug discovery. For this compound targets and their analogs, a combination of in vitro cytotoxicity assays, direct enzyme inhibition assays, and mechanistic studies such as apoptosis analysis provides a robust framework for confirming in silico hypotheses. A strong correlation between docking scores and experimentally determined biological activities, as demonstrated in the case of thiazole-4(5H)-one derivatives, lends confidence to the computational models and paves the way for further lead optimization. The detailed protocols provided in this guide serve as a valuable resource for researchers working to validate their own molecular docking predictions in this important area of medicinal chemistry. in this important area of medicinal chemistry.

References

A Researcher's Guide to the Metabolic Stability of 5(4H)-Thiazolethione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Metabolic Stability Data

A comprehensive search of peer-reviewed literature, dissertations, and patents did not yield a direct comparative study with quantitative metabolic stability data (e.g., half-life, intrinsic clearance) for a series of 5(4H)-thiazolethione analogs. To facilitate future research and provide a template for data presentation, the following table structure is recommended for summarizing experimental findings.

Analog IDStructureMicrosomal SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolites Identified
Compound 1 [Insert Structure]Human, Rat, MouseData to be generatedData to be generatede.g., S-oxidation, N-dealkylation
Compound 2 [Insert Structure]Human, Rat, MouseData to be generatedData to be generatede.g., Hydroxylation, Ring Cleavage
Compound 3 [Insert Structure]Human, Rat, MouseData to be generatedData to be generatede.g., Glucuronidation
..................

Caption: Template for presenting comparative in vitro metabolic stability data for this compound analogs.

Experimental Protocols

To generate the data for the table above, the following detailed experimental protocols for in vitro metabolic stability assays are recommended.

In Vitro Microsomal Stability Assay

This assay is a standard method for determining the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

1. Materials and Reagents:

  • Test this compound analogs

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Vortex the mixture and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • The method should be optimized for the specific mass transitions of the test compound and the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the following equation:

    • t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Metabolite Identification Studies

To identify the major metabolites, pooled incubations at a single, longer time point (e.g., 60 minutes) with a higher concentration of the test compound and microsomes can be performed. The resulting samples are then analyzed by high-resolution LC-MS/MS to identify potential metabolic products based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the metabolic stability assessment of this compound analogs.

G cluster_0 Metabolic Transformation cluster_1 A This compound Analog B Phase I Metabolism (Oxidation, Reduction, Hydrolysis) A->B C S-Oxidation B->C D N-dealkylation B->D E Aromatic Hydroxylation B->E F Thiazole Ring Cleavage B->F G Phase II Metabolism (Conjugation) B->G H Glucuronidation G->H I Sulfation G->I

Caption: Potential metabolic pathways for this compound analogs.

G A Prepare Reagents (Microsomes, Buffer, NADPH, Test Compound) B Pre-incubate Microsomes (37°C) A->B C Initiate Reaction (Add NADPH and Compound) B->C D Time-point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t1/2 and CLint) G->H

Caption: Workflow for an in vitro microsomal stability assay.

G cluster_0 Structure-Metabolism Relationship Hypothesis cluster_1 Predicted Outcome A Introduce Electron-Withdrawing Group C Decrease Rate of Oxidation A->C B Block Potential Site of Metabolism D Increase Metabolic Stability B->D C->D

Caption: Logical relationships in structure-modification for metabolic stability.

Assessing the Selectivity of Pyrazolyl-Thiazole Derivatives for Cancer-Related Kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the selective inhibition of protein kinases is a paramount objective. This guide provides a comparative analysis of a novel pyrazolyl-thiazole derivative, compound 16a , and its performance against established drugs, celecoxib, dasatinib, and doxorubicin. The focus is on its selectivity for Cyclooxygenase-2 (COX-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Epidermal Growth Factor Receptor (EGFR), key players in various cancer pathologies.

Performance Snapshot: Quantitative Comparison

The inhibitory activity and selectivity of compound 16a and comparator drugs were assessed against key enzymes and cancer cell lines. The half-maximal inhibitory concentration (IC50) and selectivity index (S.I.) are presented below. A higher S.I. value indicates greater selectivity for the target enzyme or cancer cell line.

In Vitro Enzyme Inhibitory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (S.I.)HER-2 IC50 (µM)EGFR IC50 (µM)
16a 9.830.073134.60.0320.043
Celecoxib 1.710.07124.09--
Dasatinib -----

Note: A higher COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2 over COX-1.

In Vitro Anticancer Activity
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)F180 (Normal Fibroblast) IC50 (µM)Selectivity Index (F180/MCF-7)Selectivity Index (F180/A549)
16a 0.731.6424.233.1514.75
Dasatinib 7.9911.832.24.032.72
Doxorubicin 3.12.429.383.023.88

Note: A higher Selectivity Index towards cancer cell lines (IC50 Normal Cell Line / IC50 Cancer Cell Line) indicates a better safety profile.

Signaling Pathways of Biological Targets

The following diagram illustrates the simplified signaling pathways of EGFR and HER-2, which are critical in cell proliferation and survival. The pyrazolyl-thiazole derivative 16a demonstrates potent inhibition of both these receptors.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Ligand Binding HER2 HER-2 PI3K PI3K HER2->PI3K Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Compound 16a Inhibitor->EGFR Inhibitor->HER2

EGFR and HER-2 Signaling Pathways

Experimental Workflow

The assessment of the pyrazolyl-thiazole derivative's selectivity involved a multi-step process, from initial enzyme inhibition assays to cellular-level anticancer activity evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro_enzyme In Vitro Enzyme Assays cluster_in_vitro_cellular In Vitro Cellular Assays cluster_data_analysis Data Analysis Synthesis Synthesis of Pyrazolyl-Thiazole Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Kinase_Assay HER-2/EGFR Kinase Assay Synthesis->Kinase_Assay Cytotoxicity_Assay Anticancer Activity (MCF-7, A549) Synthesis->Cytotoxicity_Assay Normal_Cell_Assay Normal Cell Cytotoxicity (F180) Synthesis->Normal_Cell_Assay Analysis IC50 & Selectivity Index Calculation COX_Assay->Analysis Kinase_Assay->Analysis Cytotoxicity_Assay->Analysis Normal_Cell_Assay->Analysis

Workflow for Selectivity Assessment

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit.

  • Preparation of Reagents: All reagents were prepared according to the manufacturer's instructions provided with the EIA kit. The test compounds and reference drug (celecoxib) were dissolved in DMSO to prepare stock solutions.

  • Enzyme Reaction: The reaction mixture contained Tris-HCl buffer (pH 8.0), glutathione, and either COX-1 or COX-2 enzyme in the presence of various concentrations of the test compounds or celecoxib.

  • Initiation of Reaction: The reaction was initiated by the addition of arachidonic acid as the substrate.

  • Incubation: The reaction mixture was incubated for a specified period at 37°C.

  • Quantification of Prostaglandin F2α (PGF2α): The production of prostaglandins was quantified by measuring the level of PGF2α using the EIA kit. The absorbance was read at a wavelength of 450 nm.

  • Calculation of IC50: The concentration of the compound causing 50% inhibition of the enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro HER-2/EGFR Kinase Assay

The inhibitory activity against HER-2 and EGFR kinases was evaluated using a kinase assay kit.

  • Preparation of Reagents: Reagents were prepared as per the kit's protocol. Test compounds were dissolved in DMSO.

  • Kinase Reaction: The kinase reaction was performed in a 96-well plate. The reaction mixture included the respective kinase (HER-2 or EGFR), a specific substrate peptide, and ATP in a kinase buffer.

  • Addition of Inhibitors: Various concentrations of the test compounds were added to the wells.

  • Incubation: The plate was incubated at 37°C to allow the kinase reaction to proceed.

  • Detection of Phosphorylation: The level of substrate phosphorylation was determined using a specific antibody that recognizes the phosphorylated substrate. The signal was detected using a chemiluminescent or fluorescent method.

  • Calculation of IC50: The IC50 values were determined by analyzing the dose-response curves.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against human cancer cell lines (MCF-7 and A549) and a normal fibroblast cell line (F180) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Calculation of IC50: The IC50 values were calculated from the dose-response curves.

Safety Operating Guide

Prudent Disposal of 5(4H)-Thiazolethione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 5(4H)-Thiazolethione is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling of this compound and its waste should be conducted within a well-ventilated fume hood to avoid inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Protocol
  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.[4] It is particularly important to segregate it from non-halogenated solvents. Due to its sulfur content, it may be classified and treated similarly to halogenated solvent waste.[5]

  • Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for collecting this compound waste.[4] The original container, if in good condition, can be used.[4]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] The label should also include the accumulation start date and the specific hazards associated with the chemical.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[4]

    • Keep the container tightly sealed at all times, except when adding waste.[2][3][4]

    • Ensure the exterior of the container remains clean and free of contamination.[5]

  • Disposal Request and Pick-up:

    • Once the container is full (not exceeding 90% capacity) or the accumulation time limit is reached (as per institutional and local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][6]

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1] For small spills, absorb the material with an inert, non-combustible absorbent material. Collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1] For larger spills, contact your institution's EHS emergency response team immediately. All materials used for cleanup must be disposed of as hazardous waste.[4]

Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

Quantitative Data for Waste Management

ParameterGuidelineSource
Container Fill Level Do not exceed 90% of the container's capacity.[5]
Limestone to Sulfur Ratio (for land burial) 3.2 kg of limestone for every 1 kg of sulfur in the waste.[8]
Land Application Rate (for cultivation disposal) Maximum of 2 tonnes of sulfur per acre.[8]

Note: Land burial and cultivation are specialized disposal methods for sulfur-containing waste and should only be performed by licensed professionals in designated facilities.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Generation of This compound Waste segregate Segregate Waste (Treat as Halogenated/Sulfur-containing) start->segregate container Select Compatible & Labeled Container ('HAZARDOUS WASTE') segregate->container accumulate Accumulate in Designated SAA (Keep Container Closed) container->accumulate spill Spill Occurs accumulate->spill No cleanup Follow Spill Cleanup Protocol (Collect all materials as hazardous waste) spill->cleanup Yes full Container Full or Time Limit Reached? spill->full No cleanup->accumulate full->accumulate No contact_ehs Contact EHS for Disposal full->contact_ehs Yes end Waste Transferred to Approved Disposal Facility contact_ehs->end

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 5(4H)-Thiazolethione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 5(4H)-Thiazolethione, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Key Safety Data

For safe handling and emergency preparedness, it is vital to be aware of the toxicological data and physical properties of this compound and related compounds. The following table summarizes key quantitative data from safety data sheets of structurally similar chemicals.

Data PointValueSpeciesTest GuidelineSource
Acute Toxicity (Oral) LD50: 178 mg/kgRatOECD Test Guideline 401
Acute Toxicity (Dermal) LD50: 933 mg/kgRatOECD Test Guideline 402
Acute Toxicity (Inhalation) LC50: 5 mg/l (4 h)RatOECD Test Guideline 403
Water Solubility 4.3 g/l at 25 °C--
Autoignition Temperature 565 °C-DIN 51794

Operational Plan: Safe Handling of this compound

Adherence to a strict operational workflow is paramount when handling this compound to prevent exposure and contamination.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure safety shower and eyewash stations are accessible and operational.

  • Before starting, inspect all personal protective equipment for integrity.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1]

  • Skin Protection:

    • Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1]

    • Don a flame-resistant lab coat or other protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[1][3]

3. Handling Procedure:

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling the substance.[2]

  • Immediately change any contaminated clothing.

  • Use non-sparking tools to prevent ignition.[1]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep the substance away from strong oxidizing agents, strong acids, and bases, with which it may react violently.

  • Store in a locked-up area accessible only to authorized personnel.

Emergency Procedures

1. In Case of a Spill:

  • Evacuate personnel from the immediate area.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Cover drains to prevent environmental contamination.

  • Use a liquid-absorbent material (e.g., Chemizorb®) to carefully collect the spilled substance.

  • Place the absorbed material into a suitable, sealed container for disposal.[2]

  • Clean the affected area thoroughly.

2. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, seek medical attention.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[2]

  • If Swallowed: Do NOT induce vomiting. Give the person two glasses of water to drink and seek immediate medical advice.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1]

  • Do not allow the product to enter drains or sewer systems.[1]

2. Contaminated Packaging Disposal:

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of via controlled incineration.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Inspect and Don PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Transfer in Fume Hood B->C Proceed to Handling D Perform Experiment C->D E Store in Tightly Closed Container D->E F Decontaminate Work Area E->F Proceed to Cleanup G Segregate Waste (Chemical & Contaminated PPE) F->G H Dispose via Licensed Contractor G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5(4H)-Thiazolethione
Reactant of Route 2
5(4H)-Thiazolethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.